Levistolide A
Description
Levistilide A has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.
from Ligusticum glaucescens Franch
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317628 | |
| Record name | Levistolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88182-33-6 | |
| Record name | Levistolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levistolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levistolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVISTOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Therapeutic Potential of Levistolide A from Angelica tenuissima: A Technical Guide
An In-depth Examination of a Promising Natural Phthalide for Neurodegenerative and Inflammatory Disorders
This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of Levistolide A, a phthalide dimer isolated from the roots of Angelica tenuissima. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the experimental protocols used to isolate and characterize this compound, as well as its mechanisms of action in relevant disease models.
Introduction: The Botanical Origin and Traditional Context of this compound
Angelica tenuissima Nakai, a member of the Apiaceae family, is a perennial herb with a history of use in traditional Asian medicine for treating a variety of ailments, including headaches, inflammatory conditions, and allergic reactions. Phytochemical investigations into the roots of this plant led to the first-time isolation of this compound, a unique symmetrical dimeric phthalide.[1][2] Its discovery has opened new avenues for research into the therapeutic potential of phthalides, a class of naturally occurring compounds known for their diverse biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₈O₄ |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.0¹,¹³.0²,¹⁰.0³,⁷]octadeca-3(7),12-diene-4,14-dione |
| CAS Number | 88182-33-6 |
Isolation and Structure Elucidation of this compound
The isolation of this compound from Angelica tenuissima is a multi-step process involving extraction and chromatographic purification. The structural identity of the compound is then confirmed through spectroscopic analysis.
Experimental Protocol: Isolation and Purification
2.1.1. Extraction:
-
Air-dried and powdered roots of Angelica tenuissima are subjected to extraction with methanol (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound-containing fraction is typically found in the ethyl acetate layer.
2.1.2. Chromatographic Purification:
-
The EtOAc-soluble fraction is subjected to column chromatography over silica gel.
-
A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, and HMBC), were used to determine the connectivity of protons and carbons, confirming the dimeric phthalide structure.
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with significant potential in the treatment of inflammatory disorders and neurodegenerative diseases, particularly Alzheimer's disease.
Anti-Allergic and Anti-Inflammatory Effects
Initial studies on this compound revealed its potent anti-allergic and anti-inflammatory properties.[1][2]
Table 2: Anti-Allergic and Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Treatment | Concentration | Result |
| Histamine Release Inhibition | Human Mast Cells (HMC-1) | Phorbol 12-myristate 13-acetate (PMA) + A23187 | 10 µM | >30% inhibition |
| IL-6 Expression Suppression | Human Mast Cells (HMC-1) | PMA + A23187 | 10 µM | Potent suppression |
3.1.1. Experimental Protocol: Histamine Release Assay:
-
Human mast cells (HMC-1) are seeded in 24-well plates.
-
Cells are pre-treated with this compound (10 µM) for 1 hour.
-
Histamine release is stimulated by co-treatment with PMA (50 nM) and calcium ionophore A23187 (1 µM) for 6 hours.
-
The supernatant is collected, and histamine levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The percentage of histamine release is calculated relative to a positive control (stimulated cells without this compound) and a negative control (unstimulated cells).
Neuroprotective Effects in Alzheimer's Disease Models
A significant area of research for this compound is its potential therapeutic role in Alzheimer's disease (AD). Studies have shown that this compound can ameliorate key pathological features of AD in cellular and animal models.[3]
Table 3: Neuroprotective Effects of this compound in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
| Parameter | Assay | Treatment | Result |
| Cognitive Function | Morris Water Maze | 2 mg/kg/day this compound | Improved spatial learning and memory |
| Aβ Plaque Deposition | Thioflavin S Staining | 2 mg/kg/day this compound | Reduced Aβ plaque burden in the brain |
| Aβ₁₋₄₂ Levels | ELISA | 2 mg/kg/day this compound | Decreased levels of soluble and insoluble Aβ₁₋₄₂ |
| Tau Hyperphosphorylation | Western Blot | 2 mg/kg/day this compound | Reduced phosphorylation of tau at key sites |
3.2.1. Experimental Protocol: Morris Water Maze Test:
-
A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant.
-
APP/PS1 transgenic mice are treated with this compound (2 mg/kg/day) or vehicle for a specified period.
-
During the acquisition phase (e.g., 5 consecutive days), mice are subjected to four trials per day to find the hidden platform. The escape latency (time to find the platform) and swim path are recorded.
-
On the day following the last acquisition trial, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
3.2.2. Experimental Protocol: Aβ₁₋₄₂ Quantification by ELISA:
-
Brain tissues from treated and control mice are homogenized in a lysis buffer containing protease inhibitors.
-
The homogenates are centrifuged to separate the soluble and insoluble fractions.
-
The concentration of Aβ₁₋₄₂ in both fractions is determined using a specific Aβ₁₋₄₂ ELISA kit according to the manufacturer's instructions.
-
Absorbance is read at 450 nm, and the concentration is calculated based on a standard curve.
Mechanism of Action: The PPARγ Signaling Pathway
The neuroprotective effects of this compound are largely attributed to its activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[3][4] PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis.
Activation of PPARγ by this compound initiates a cascade of downstream events that collectively contribute to its neuroprotective effects:
-
Modulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic pathway of APP processing by upregulating α-secretase and downregulating β- and γ-secretases, thereby reducing the production of amyloid-beta (Aβ) peptides.[3]
-
Inhibition of Tau Hyperphosphorylation: this compound has been shown to inhibit the activity of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of the tau protein, a hallmark of AD.[3]
-
Anti-inflammatory Effects: PPARγ activation is known to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[4]
4.1. Experimental Protocol: Western Blot Analysis of PPARγ Pathway Proteins:
-
Protein lysates from treated cells or tissues are prepared and quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against PPARγ, α-secretase, BACE1 (β-secretase), presenilin-1 (a component of γ-secretase), phosphorylated tau, total tau, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Conclusion and Future Directions
This compound, a natural phthalide dimer from Angelica tenuissima, has emerged as a promising lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Its multifaceted mechanism of action, centered on the activation of the PPARγ signaling pathway, provides a strong rationale for its further investigation. Future research should focus on optimizing its pharmacokinetic properties, evaluating its long-term safety profile, and exploring its efficacy in a broader range of disease models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this compound.
References
- 1. Chemical Constituents of the Root of Angelica tenuissima and their Anti-allergic Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis via ROS-Mediated ER Stress Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z,Z')-Diligustilide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z')-Diligustilide, a dimeric phthalide derived from the renowned medicinal plant Ligusticum chuanxiong (Chuanxiong), has garnered significant interest within the scientific community. As a constituent of a plant with a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases, (Z,Z')-diligustilide presents a compelling subject for modern pharmacological investigation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of (Z,Z')-diligustilide, supported by experimental methodologies and pathway visualizations to facilitate further research and drug development endeavors.
Chemical Structure and Properties
(Z,Z')-Diligustilide is a dimer of (Z)-ligustilide, formed through a [4+2] Diels-Alder cycloaddition reaction. This dimerization results in a more complex molecular architecture with distinct stereochemistry. The most commonly identified isomer is endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide.
Chemical Structure:
Physicochemical Properties:
Quantitative physicochemical data for (Z,Z')-diligustilide is not as extensively documented as for its monomer, (Z)-ligustilide. However, based on its chemical structure and data from related compounds, the following properties can be inferred and are presented alongside the well-characterized properties of (Z)-ligustilide for comparison.
| Property | (Z)-Ligustilide (Monomer) | (Z,Z')-Diligustilide (Dimer) |
| Molecular Formula | C₁₂H₁₄O₂ | C₂₄H₂₈O₄ |
| Molecular Weight | 190.24 g/mol [1] | 380.48 g/mol |
| Appearance | Oily liquid | Likely a solid or viscous oil |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[1] | Expected to have similar solubility in organic solvents, potentially with lower solubility in polar solvents compared to the monomer. |
| Stability | Known to be unstable, prone to degradation.[2] | The dimeric structure may confer greater stability compared to the monomer, though this requires experimental verification. |
Biological Activities and Signaling Pathways
Research into the biological effects of Ligusticum chuanxiong and its constituents has revealed a wide range of pharmacological activities, many of which are attributed to (Z)-ligustilide. While specific studies on (Z,Z')-diligustilide are less numerous, the activities of its monomer provide a strong foundation for predicting its potential therapeutic applications. The biological activities of these compounds are often mediated through complex signaling pathways.
Anti-Inflammatory Effects
(Z)-Ligustilide has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[3] This is often achieved through the inhibition of the NF-κB signaling pathway.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by (Z,Z')-diligustilide.
Neuroprotective Effects
The constituents of Ligusticum chuanxiong are well-known for their neuroprotective effects. (Z)-Ligustilide has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases and ischemic stroke. The mechanisms often involve the activation of antioxidant response pathways, such as the Nrf2 pathway.
Figure 2: Proposed activation of the Nrf2 antioxidant pathway by (Z,Z')-diligustilide.
Experimental Protocols
Synthesis of (Z,Z')-Diligustilide via Diels-Alder Reaction
This protocol describes a general method for the dimerization of (Z)-ligustilide to form (Z,Z')-diligustilide based on the principles of the Diels-Alder reaction.
Materials:
-
(Z)-Ligustilide (purified)
-
Anhydrous toluene (or other suitable high-boiling, non-polar solvent)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Eluent (e.g., hexane-ethyl acetate mixture)
Procedure:
-
Dissolve purified (Z)-ligustilide in anhydrous toluene in the reaction vessel under an inert atmosphere.
-
Heat the solution to reflux and maintain the temperature for a specified period (e.g., 24-48 hours) to allow for the Diels-Alder reaction to proceed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to isolate (Z,Z')-diligustilide.
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and stereochemistry.
Figure 3: Experimental workflow for the synthesis of (Z,Z')-diligustilide.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
This protocol outlines a common method to assess the anti-inflammatory activity of (Z,Z')-diligustilide by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
(Z,Z')-Diligustilide (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (Z,Z')-diligustilide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of NO inhibition by (Z,Z')-diligustilide compared to the LPS-only treated group.
Conclusion
(Z,Z')-Diligustilide, as a dimeric derivative of the well-studied (Z)-ligustilide, holds significant promise for further pharmacological investigation. Its complex structure, likely conferring altered pharmacokinetic and pharmacodynamic properties compared to its monomer, warrants dedicated research to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its chemistry, potential biological activities, and key experimental approaches to encourage and facilitate future studies in this exciting area of natural product research and drug development.
References
Z-Ligustilide Dimer CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Z-Ligustilide dimers, focusing on key compounds identified from the dimerization of Z-Ligustilide. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Data
Z-Ligustilide, a major bioactive phthalide in Angelica sinensis, undergoes dimerization to form a variety of compounds. The primary Z-Ligustilide monomer has the molecular formula C12H14O2 and the CAS number for the Z-isomer is 81944-09-4. The dimerization of Z-Ligustilide results in compounds with the general molecular formula C24H28O4. Two of the well-characterized dimers are Tokinolide B and Riligustilide.
| Compound | CAS Number | Molecular Formula | Molar Mass |
| Z-Ligustilide (Monomer) | 81944-09-4 | C12H14O2 | 190.24 g/mol |
| Tokinolide B | 112966-16-2[1] | C24H28O4 | 380.48 g/mol [2] |
| Riligustilide | 89354-45-0[3] | C24H28O4 | 380.484 g/mol [3] |
Experimental Protocols
Synthesis of Z-Ligustilide Dimers via Photochemical Dimerization
The synthesis of Z-Ligustilide dimers such as Tokinolides A-C and Riligustilide can be achieved through the photochemical dimerization of synthetically derived (Z)-ligustilide.[4][5]
Materials and Methods:
-
Starting Material: Synthetically derived (Z)-ligustilide.
-
Reaction Conditions: The dimerization is promoted photochemically. Varying the reaction conditions can lead to different distributions of the dimeric products.[4][5]
-
Product Isolation: The resulting mixture of dimeric natural products and related isomeric compounds can be separated and purified using chromatographic techniques.
-
Structural Confirmation: The structures of the isolated dimers can be confirmed by single-crystal X-ray analysis.[4][5]
A study on the irradiation of the natural phthalide Z-ligustilide yielded the natural dimeric phthalide riligustilide and three other novel dimeric phthalides. The chemo- and regio-selectivity of the formation of these photocyclodimers have been analyzed using frontier molecular orbital methods.[5]
Isolation of Z-Ligustilide Dimers from Natural Sources
Z-Ligustilide dimers can be isolated from the roots of Angelica sinensis. A procedure for the separation and isolation of Z-ligustilide from the roots of Angelica sinensis involves decomposing the Z-ligustilide dimers to yield the monomer, which is then purified.[6] This indicates that dimers are present in the natural source and can be targeted for isolation.
Biological Activity and Signaling Pathways
Tokinolide B
Anti-inflammatory Activity:
Tokinolide B has been identified as a potent anti-inflammatory agent.[7] Among 27 phthalide compounds isolated from A. sinensis, Tokinolide B demonstrated the most significant Nur77 binding capacity and the best anti-inflammatory activity, which was induced without causing apoptosis.[7]
Signaling Pathway:
Tokinolide B exerts its anti-inflammatory effects through the Nur77 signaling pathway. In vivo and in vitro experiments have shown that Tokinolide B promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62) to induce mitophagy, which in turn leads to its anti-inflammatory functions.[7] This mechanism has been shown to substantially inhibit LPS/d-GalN-induced acute hepatitis and liver injury in mice.[7]
References
- 1. Tokinolide B | C24H28O4 | CID 11090206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tokinolide B | TargetMol [targetmol.com]
- 3. Riligustilide - Wikipedia [en.wikipedia.org]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Levistolide A: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levistolide A, a naturally occurring phthalide dimer isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to facilitate further research and drug development efforts.
Anticancer Activities
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines, including colon, gastric, and breast cancer. Its primary mechanism of action in cancer cells involves the induction of oxidative stress, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HCT116 | Colon Cancer | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [1] |
| HCT116 (p53-/-) | Colon Cancer | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [1] |
| HCT116 | Colon Cancer | Flow Cytometry | Apoptosis | Induction of apoptosis | [1][2] |
| HCT116 | Colon Cancer | Flow Cytometry | ROS Production | Increased ROS production | [1][2] |
| Gastric Cancer Cells | Gastric Cancer | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [3] |
| Gastric Cancer Cells | Gastric Cancer | TUNEL Assay | Apoptosis | Induction of apoptosis | [3] |
| Nude Mice with Gastric Cancer Xenografts | Gastric Cancer | In vivo tumor growth | Tumor Volume | Inhibition of tumor growth (15 mg/kg/day, i.p.) | [3] |
Signaling Pathway: ROS-Mediated ER Stress and Apoptosis in Colon Cancer
This compound induces a significant increase in reactive oxygen species (ROS) within colon cancer cells. This elevation in ROS triggers endoplasmic reticulum (ER) stress, characterized by the upregulation of ER stress markers. The sustained ER stress ultimately activates the apoptotic cascade, leading to cancer cell death.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Effects
This compound has shown promising neuroprotective activities in preclinical models of Alzheimer's disease and Parkinson's disease. Its mechanisms include reducing neuroinflammation, decreasing amyloid-β plaque formation, and modulating microglial activity.
Quantitative Data: Neuroprotective Activity of this compound
| Disease Model | Organism | Treatment | Endpoint | Result | Reference |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Mouse | 2 mg/kg, i.p., every other day for 4 months | Cognitive function (Morris water maze) | Ameliorated memory deficits | [3] |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Mouse | 2 mg/kg, i.p., every other day for 4 months | Amyloid-β plaques | Significantly decreased | [3] |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Mouse | 2 mg/kg, i.p., every other day for 4 months | Neuroinflammation (GFAP, Iba-1) | Attenuated glial cell activation | [3] |
| Parkinson's Disease (MPTP-induced) | Mouse | Not specified | Dopaminergic neuron survival | Mitigated the death of TH-positive neurons | [4] |
| Parkinson's Disease (MPTP-induced) | Mouse | Not specified | Microglia activation | Reduced microglia activation | [4] |
Signaling Pathways in Neuroprotection
This compound activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key transcription factor. This activation leads to a decrease in the production of β-amyloid (Aβ) by promoting the non-amyloidogenic pathway of amyloid precursor protein (APP) processing and inhibiting the amyloidogenic pathway. It also reduces tau hyperphosphorylation.[3]
In a model of Parkinson's disease, this compound modulates microglial polarization and glucose metabolism by regulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway.[4]
Experimental Protocols
This test assesses spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Mice are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Data Analysis: Compare the escape latencies and time in the target quadrant between this compound-treated and control groups.
This technique is used to visualize specific proteins in tissue sections.
-
Tissue Preparation: Perfuse the mice and collect the brains. Fix, section, and mount the brain tissue on slides.
-
Staining: Incubate the tissue sections with primary antibodies against Aβ, GFAP (for astrocytes), and Iba-1 (for microglia).
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to a reporter enzyme or fluorophore and visualize using a microscope.
-
Quantification: Quantify the number and area of Aβ plaques and the intensity of GFAP and Iba-1 staining.
Anti-inflammatory Activities
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of this compound
| Cell/Model | Inflammatory Stimulus | Measured Mediator | Effect | Reference |
| BV-2 microglia | LPS | NO, IL-6, TNF-α | Inhibition of production | [4] |
| APP/PS1 Tg mice | - | IL-1β, IL-6, TNF-α (in brain) | Decreased expression | [3] |
Signaling Pathway: TLR4/NF-κB Inhibition
This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By doing so, it prevents the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.
Experimental Protocols
NO production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess reagent.
-
Cell Culture and Treatment: Culture BV-2 microglial cells and treat with LPS in the presence or absence of this compound.
-
Supernatant Collection: Collect the cell culture supernatant after the incubation period.
-
Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or tissue homogenates.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the samples (supernatants or diluted tissue homogenates) and standards to the wells.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the cytokine concentration from the standard curve.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, neuroprotective, and anti-inflammatory effects, underpinned by its influence on multiple key signaling pathways, highlight its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the pharmacological properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in more complex disease models, and ultimately translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 4. researchgate.net [researchgate.net]
Levistolide A: A Comprehensive Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levistolide A, a phthalide dimer derived from plants such as Angelica tenuissima and Ligusticum chuanxiong, has garnered significant attention for its diverse biological activities.[1] Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory actions of this compound and its closely related monomer, (Z)-ligustilide. The primary focus is on its modulatory effects on key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and its constituent monomer, (Z)-ligustilide, are primarily attributed to their ability to suppress pro-inflammatory signaling pathways in immune cells such as macrophages and microglia.[2][3][4] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these cells trigger cascades that lead to the production of inflammatory mediators. This compound intervenes at critical junctures in these pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] (Z)-ligustilide, the monomer of this compound, has been shown to potently inhibit this pathway.[3][4][7] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This action keeps NF-κB inactive, thereby down-regulating the transcription of its target inflammatory genes.[3][8]
Caption: Inhibition of the NF-κB pathway by this compound / (Z)-ligustilide.
Suppression of the MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK), is another critical signaling network that regulates inflammation.[9][10] (Z)-ligustilide has demonstrated the ability to inhibit the LPS-induced phosphorylation of all three of these key MAPK members in a dose-dependent manner.[3][8] By blocking the activation of the MAPK cascade, this compound further reduces the expression of inflammatory mediators.
Caption: Suppression of MAPK signaling by this compound / (Z)-ligustilide.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and its related compounds.
Table 1: Summary of In Vitro Anti-inflammatory Effects
| Model System | Inflammatory Stimulus | Compound | Concentration(s) | Measured Effect | Result | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | iNOS Protein Expression | Dose-dependent inhibition | [3][8] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | COX-2 Protein Expression | Dose-dependent inhibition | [3][8] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | NF-κB Transcriptional Activity | Dose-dependent down-regulation | [3] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | Phosphorylation of p38, ERK, JNK | Dose-dependent inhibition | [3][8] |
| Primary Rat Microglia | LPS (1 µg/mL) | (Z)-ligustilide | 2.5, 5, 10 µmol/L | TNF-α, IL-1β, MCP-1 Production | Significant, concentration-dependent suppression | [4] |
| Primary Rat Microglia | LPS (1 µg/mL) | (Z)-ligustilide | 10 µmol/L | COX-2, iNOS Expression | Significant inhibition | [4][7] |
| BV2 Microglial Cells | LPS | (Z)-ligustilide | Not specified | TNF-α, IL-1β, IL-6 mRNA | Dose-dependent decrease | [2] |
| HMC-1 Human Mast Cells | TPA + A23187 | This compound | 10 µM | Histamine Release | Inhibition | [1] |
Table 2: Summary of In Vivo Anti-inflammatory Effects
| Animal Model | Disease Induction | Compound/Formulation | Dosage | Measured Effect | Result | Reference |
| Rats | Ethanol-induced gastric ulcers | This compound | 10 mg/kg | Ulcer prevention | Prevents gastric ulcers | [1] |
| Mice | LPS-induced mechanical allodynia | (Z)-ligustilide | Not specified (IV) | Mechanical allodynia, Spinal cord cytokine levels (TNF-α, IL-1β, IL-6) | Prevention of allodynia, Decreased cytokine up-regulation | [2] |
| Mice | CFA-induced inflammatory pain | (Z)-ligustilide | Not specified (IV, repetitive) | Mechanical allodynia, Thermal hyperalgesia, Spinal cord microglial activation & cytokines | Attenuation of pain, Inhibition of microglial activation and cytokine up-regulation | [2] |
| Wistar Rats | LPS-induced uveitis (EIU) | (Z)-ligustilide Nanoemulsion (LIGNE) | 20 mg/kg/day (oral) | Levels of TNF-α, IL-1β, VEGF-α, IL-17 | Significant reduction in inflammatory mediators | [11] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW264.7) or primary microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of (Z)-ligustilide (e.g., 10, 50, 100 µM) for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration depending on the endpoint being measured.[3][8]
Western Blot Analysis
To determine the protein levels of iNOS, COX-2, and phosphorylated MAPKs, treated cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, p-JNK, and a loading control like β-actin) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][8]
Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Assays
The production of NO is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8] PGE₂ levels in the supernatant are determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[8]
NF-κB Reporter Gene Assay
RAW264.7 cells are transfected with an NF-κB-secreted alkaline phosphatase (SEAP) reporter plasmid. Transfected cells are treated with (Z)-ligustilide followed by LPS stimulation. The activity of NF-κB is assessed by measuring the SEAP activity in the culture medium using a chemiluminescent substrate.[8]
In Vivo Endotoxin-Induced Uveitis (EIU) Model
Male Wistar rats are used for this model. Uveitis is induced by a footpad injection of LPS (e.g., 200 µg). The rats are orally administered with a vehicle (saline), this compound, or a this compound nanoemulsion (e.g., 20 mg/kg/day). After 24 hours, blood is collected to measure the levels of inflammatory cells and mediators like TNF-α, IL-1β, and IL-17 using appropriate assay kits (e.g., ELISA).[11]
Conclusion and Future Directions
This compound and its monomer (Z)-ligustilide demonstrate significant anti-inflammatory activity both in vitro and in vivo. The core mechanism involves the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a marked reduction in the expression and release of key inflammatory mediators. The quantitative data consistently show a dose-dependent suppression of inflammatory markers in various experimental models.
The detailed protocols provided herein offer a robust framework for the continued investigation of this compound. Future research should focus on:
-
Elucidating the precise molecular binding targets within the NF-κB and MAPK cascades.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery.
-
Evaluating the efficacy of this compound in a broader range of chronic inflammatory disease models.
-
Exploring synergistic effects with other anti-inflammatory agents.
The compelling preclinical evidence strongly supports the potential of this compound as a lead compound for the development of a new class of anti-inflammatory drugs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of Histamine Release: Mechanisms, Protocols, and Analysis
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the role of Levistolide A in the direct inhibition of histamine release from mast cells. Therefore, this document serves as an in-depth technical guide and framework for researchers, scientists, and drug development professionals to investigate and characterize a novel compound's potential to inhibit histamine release. The data, protocols, and pathways described herein are based on established principles of mast cell biology and examples from studies of other known mast cell-stabilizing agents.
Introduction: The Role of Mast Cells in Allergic Inflammation
Mast cells are critical effector cells in both innate and adaptive immunity, renowned for their central role in Type I hypersensitivity reactions.[1] Upon activation, mast cells undergo degranulation, a rapid process that releases a host of pre-formed inflammatory mediators, with histamine being the most prominent.[2] Histamine release leads to vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus—the cardinal symptoms of an allergic response.
The activation of mast cells is most classically initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, by an antigen.[3] This event triggers a complex intracellular signaling cascade involving protein tyrosine kinases, calcium mobilization, and the activation of transcription factors, ultimately leading to the fusion of granular membranes with the plasma membrane and the release of their contents.[4]
Developing therapeutic agents that can inhibit mast cell degranulation and subsequent histamine release is a primary objective in the treatment of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5] This guide outlines the core experimental methodologies and data analysis frameworks required to assess the efficacy and elucidate the mechanism of action of a potential mast cell-stabilizing compound.
Quantitative Analysis of Mast Cell Inhibition
A crucial first step in characterizing a novel inhibitor is to quantify its efficacy in preventing mast cell degranulation. This is typically achieved by measuring the release of granular enzymes, such as β-hexosaminidase, or histamine itself from cultured mast cells stimulated with various secretagogues. The data are often presented as the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Inhibitory Effects of a Hypothetical Compound on Mediator Release from RBL-2H3 Mast Cells
| Stimulus (Concentration) | Mediator Measured | Max Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| anti-DNP IgE + DNP-HSA (100 ng/mL) | β-Hexosaminidase | 95.2 ± 4.1% | 8.5 |
| anti-DNP IgE + DNP-HSA (100 ng/mL) | Histamine | 92.8 ± 5.3% | 9.2 |
| Calcium Ionophore A23187 (1 µM) | β-Hexosaminidase | 83.5 ± 6.7% | 15.1 |
| Compound 48/80 (10 µg/mL) | Histamine | 65.4 ± 7.2% | 22.8 |
Note: The data presented are for illustrative purposes only and do not represent actual findings for this compound.
Core Experimental Protocols
Detailed and reproducible protocols are fundamental to the investigation of a compound's anti-allergic properties. Below are methodologies for key in vitro assays.
Rat Basophilic Leukemia (RBL-2H3) Cell Culture and Sensitization
RBL-2H3 cells are a widely used tumor analog of mucosal mast cells for degranulation studies.
-
Culture: Maintain RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitization (for IgE-mediated activation): Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 18-24 hours.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This colorimetric assay measures the activity of β-hexosaminidase, an enzyme co-released with histamine, as a reliable index of degranulation.
-
Wash: After sensitization, gently wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
Pre-incubation: Add 180 µL of Tyrode's buffer to each well. Add 20 µL of the test compound (e.g., this compound) at various concentrations and incubate for 30 minutes at 37°C.
-
Stimulation: Initiate degranulation by adding 20 µL of a stimulant, such as DNP-HSA (100 ng/mL for IgE-mediated), Compound 48/80, or Calcium Ionophore A23187. For total release control, add 20 µL of 1% Triton X-100. For unstimulated control, add 20 µL of buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Enzymatic Reaction: Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well and incubate for 1 hour at 37°C.
-
Stop Reaction: Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Sample OD - Unstimulated OD) / (Total OD - Unstimulated OD)] * 100
Intracellular Calcium ([Ca²⁺]i) Measurement
Calcium influx is a critical downstream signal for degranulation.[6] It can be measured using fluorescent calcium indicators like Fura-2 AM.
-
Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE in a suspension culture.
-
Dye Loading: Wash the cells and resuspend them in Tyrode's buffer. Load the cells with 5 µM Fura-2 AM for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice to remove extracellular dye.
-
Measurement: Place the cell suspension in a quartz cuvette in a spectrofluorometer with constant stirring.
-
Protocol: Record a baseline fluorescence for 2 minutes. Add the test compound and record for 5 minutes. Add the antigen (DNP-HSA) and record the change in fluorescence for an additional 10-15 minutes.
-
Analysis: Measure fluorescence emission at 510 nm with excitation wavelengths alternating between 340 nm and 380 nm. The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.
Visualization of Workflows and Pathways
Diagrams are essential for conveying complex experimental processes and biological signaling cascades.
Experimental Workflow
Caption: Workflow for screening a compound's inhibitory effect on mast cell degranulation.
IgE-Mediated (FcεRI) Signaling Pathway
The FcεRI pathway is the canonical signaling cascade for allergic reactions in mast cells. Many inhibitors target key nodes within this pathway.[3][4]
Caption: Key components of the IgE-mediated FcεRI signaling cascade in mast cells.
Logical Flow of Inhibition
This diagram illustrates the causal chain from compound activity to the final biological outcome. A compound might inhibit one or more steps in the signaling cascade. For instance, studies on Glaucocalyxin A show it can inhibit the phosphorylation of Syk and subsequent calcium influx.[7]
Caption: Logical pathway illustrating how a compound inhibits histamine release.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine liberators - Wikipedia [en.wikipedia.org]
- 3. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glaucocalyxin A Attenuates Allergic Responses by Inhibiting Mast Cell Degranulation through p38MAPK/NrF2/HO-1 and HMGB1/TLR4/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Levistolide A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Levistolide A in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this natural compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in different animal models based on published studies.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats |
| Weight | 250 ± 10 g | 250 ± 10 g |
| Vehicle | 0.30% CMC-Na suspension | Physiological Saline |
| Bioavailability | 7.5%[1][2] | - |
Table 2: Efficacy of this compound in a Gastric Cancer Xenograft Model
| Parameter | Value |
| Animal Model | BALB/c nude (nu/nu) mice (6 weeks old) |
| Tumor Model | Subcutaneous xenograft of human gastric cancer cells |
| Dosage | 15 mg/kg per day |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Treatment Duration | Daily for the study duration |
| Outcome | Significant inhibition of tumor growth[3] |
Table 3: Investigated Therapeutic Areas and Dosing Information for this compound
| Therapeutic Area | Animal Model | Route of Administration | Dosage | Key Findings |
| Pharmacokinetics | Sprague-Dawley Rat | Oral, Intravenous | 20 mg/kg (p.o.), 2 mg/kg (i.v.)[2][4] | Low oral bioavailability (7.5%)[1][2] |
| Gastric Cancer | Nude Mouse | Intraperitoneal (i.p.) | 15 mg/kg/day[3] | Inhibition of tumor growth in vivo[2][3] |
| Acute Kidney Injury | Mouse (Glycerol-induced) | Not Specified | Not Specified in Abstract | Ameliorated kidney injury, reduced CRE and BUN[5] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
This compound
-
0.30% Carboxymethylcellulose-sodium (CMC-Na) suspension
-
Physiological saline
-
Gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Heparinized collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days under controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12h light/dark cycle) with free access to food and water.[2][4]
-
Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.[2][4]
-
Drug Preparation:
-
Administration:
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -70°C until analysis.[4]
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[1][2]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Gastric Cancer Xenograft Model
Objective: To assess the in vivo anti-tumor activity of this compound in a nude mouse model bearing human gastric cancer xenografts.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., DMSO, saline)
-
Human gastric cancer cell line (e.g., NCI-N87)
-
Female BALB/c nude mice (6 weeks old)[2]
-
Matrigel (optional, for cell injection)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize nude mice for at least one week under specific pathogen-free conditions.
-
Tumor Cell Implantation:
-
Culture the gastric cancer cells to the logarithmic growth phase.
-
Harvest the cells and resuspend them in a sterile medium or a mixture with Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 200 µL into the right flank of each mouse.[2]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice into treatment and control groups (n=5 per group).[3]
-
-
Drug Preparation: Prepare a solution of this compound in a suitable sterile vehicle for intraperitoneal injection.
-
Administration:
-
Treatment Group: Administer this compound via intraperitoneal injection at a dose of 15 mg/kg daily.[3]
-
Control Group: Administer an equal volume of the vehicle solution via the same route and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers every few days. Calculate tumor volume using the formula: (Width² x Length) / 2.[6]
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint: At the end of the study (e.g., after a predefined period or when tumors in the control group reach a certain size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and photograph them. Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, inflammation, and apoptosis.
Caption: this compound inactivates the PI3K/Akt pathway by increasing ROS levels, leading to apoptosis.[1]
Caption: this compound attenuates acute kidney injury by inhibiting the TLR-4/NF-κB signaling pathway.[5]
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of this compound in animal models.
References
- 1. Exploring the mechanism of this compound in the treatment of lung cancer cells based on network analysis, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attenuates Acute Kidney Injury in Mice by Inhibiting the TLR-4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Levistolide A in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levistolide A, a natural phthalide compound, has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies. These application notes provide a comprehensive overview of the in vitro effects of this compound, including its impact on cell viability and its mechanisms of action, primarily through the induction of apoptosis. Detailed protocols for key cell culture assays are provided to enable researchers to effectively evaluate the efficacy of this compound in their own experimental systems.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inducing apoptosis in cancer cells. This programmed cell death is initiated through multiple signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to the inactivation of the PI3K/AKT signaling pathway. The inhibition of this critical cell survival pathway ultimately results in the activation of downstream apoptotic effectors. Additionally, this compound has been shown to induce apoptosis through pathways involving endoplasmic reticulum (ER) stress.
Data Presentation
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | Data Not Available in Provided Search Results | |
| H1299 | Lung Cancer | Data Not Available in Provided Search Results | |
| HCT116 | Colon Cancer | Data Not Available in Provided Search Results | |
| Gastric Cancer Cells | Gastric Cancer | Dose- and time-dependent inhibition observed | [1] |
| K562/dox | Adriamycin-resistant Leukemia | Apoptosis induced, specific IC50 not provided | [1] |
Note: While the provided search results indicate that this compound inhibits the proliferation of these cell lines, specific IC50 values were not consistently available. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[2][3]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.[2]
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular production of ROS induced by this compound using the fluorescent probe DCFH-DA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or a 6-well plate for flow cytometry.
-
Allow cells to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound in complete medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate for the desired time period (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
References
Application Notes and Protocols: Levistolide A Treatment in a Murine Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation, synaptic loss, and cognitive decline.[1][2] Levistolide A (LA), a natural terpene lactone, has emerged as a promising therapeutic candidate.[3] Studies in murine models of Alzheimer's disease, such as the APP/PS1 transgenic mouse, demonstrate that this compound can ameliorate AD pathology through multiple mechanisms, including reducing Aβ generation, inhibiting tau hyperphosphorylation, and suppressing neuroinflammation.[1][4] These notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for utilizing this compound in a research setting.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies administering this compound to murine models of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance in APP/PS1 Mice
| Behavioral Test | Metric | Vehicle-Treated APP/PS1 | This compound-Treated APP/PS1 | Outcome | Citation |
|---|---|---|---|---|---|
| Morris Water Maze | Escape Latency (Day 5) | ~50 seconds | ~30 seconds | Significant Improvement | [1][4] |
| Nest-Building Test | Nesting Score | ~2.5 | ~4.0 | Significant Improvement |[1][4] |
Table 2: Effects of this compound on Alzheimer's Disease Pathology in APP/PS1 Mice
| Pathological Marker | Measurement | Observation in this compound-Treated Mice | Mechanism | Citation |
|---|---|---|---|---|
| Aβ Plaques | Immunohistochemistry | Significantly decreased number of amyloid plaques in the hippocampus and cerebral cortex. | Reduced Aβ generation via modulation of secretase activity. | [1] |
| Tau Hyperphosphorylation | Western Blot (p-Tau levels) | Significantly inhibited phosphorylation of tau. | Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). | [1][4] |
| Synaptic Loss | Western Blot (Synaptophysin) | Reduced loss of synapses. | Neuroprotective effects. |[1] |
Table 3: Effects of this compound on Neuroinflammation
| Model | Inflammatory Marker | Observation in this compound-Treated Mice | Pathway | Citation |
|---|---|---|---|---|
| APP/PS1 Mice | TNF-α, IL-6, IL-1β | Attenuated protein expression. | Suppression of microglial and astrocyte activity. | [1] |
| Scopolamine-induced Mice | IL-1β, IL-6, TNF-α | Inhibited release. | Inhibition of JAK2/STAT3 signaling. | [3] |
| Scopolamine-induced Mice | IL-4, IL-10 | Increased production. | Promotion of anti-inflammatory M2 phenotype. |[3] |
Signaling Pathways and Experimental Workflow
Key Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in Aβ production and neuroinflammation.
Caption: this compound activates the PPARγ pathway to reduce Aβ and p-Tau.
Caption: this compound inhibits the JAK2/STAT3 pathway to reduce neuroinflammation.
Experimental Workflow
A typical experimental workflow for evaluating this compound in an AD mouse model involves several key stages.
Caption: General experimental workflow for testing this compound in AD mice.
Detailed Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: APP/PS1 double-transgenic mice are a commonly used model, exhibiting Aβ plaque deposition and cognitive deficits.[1][5]
-
Grouping: Mice are typically divided into a vehicle-treated control group and a this compound treatment group.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO followed by dilution in saline).
-
Administration: Long-term treatment is administered, for example, via intraperitoneal injection or oral gavage. The specific dosage and duration should be determined based on preliminary studies, but a dose of 20 mg/kg has been used.[1]
Behavioral Testing Protocols
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform submerged 1-2 cm below the surface. Visual cues are placed around the pool.
-
Acquisition Phase (5 days): Mice undergo four trials per day. For each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim for 60 seconds to find the platform. If it fails, it is guided to the platform.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform), swim path, and time spent in the target quadrant during the probe trial.[1][4]
-
-
Nest-Building Test:
-
Setup: Mice are individually housed overnight in a cage containing a pre-weighed square of nesting material (e.g., 5x5 cm cotton Nestlet).
-
Scoring (Next Morning): The quality of the nest is scored on a 1-5 scale, where 1 represents untouched material and 5 represents a well-formed, crater-like nest.
-
Data Collection: The nesting score for each mouse is recorded.[1][4]
-
Biochemical and Histological Analysis Protocols
-
Tissue Preparation:
-
Following behavioral tests, mice are euthanized.
-
Brains are rapidly harvested. One hemisphere can be fixed in 4% paraformaldehyde for histology, and the other can be dissected (hippocampus, cortex) and snap-frozen for biochemical assays.[1]
-
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
Sectioning: Fixed brain tissue is sectioned (e.g., 30 µm slices) using a cryostat or vibratome.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
Wash and incubate with a biotinylated secondary antibody for 1-2 hours.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize with a chromogen like 3,3'-diaminobenzidine (DAB).
-
-
Imaging and Analysis: Capture images using a microscope and quantify the plaque number and area using image analysis software (e.g., ImageJ).[1]
-
-
ELISA for Cytokines (TNF-α, IL-1β, IL-6):
-
Homogenization: Frozen brain tissue is homogenized in lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 g) at 4°C to pellet debris.
-
Assay: Use the supernatant to measure cytokine concentrations according to the manufacturer's instructions for commercially available ELISA kits.[1]
-
-
Western Blotting for Protein Expression and Phosphorylation:
-
Protein Extraction: Extract total protein from brain homogenates using RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Tau, anti-Tau, anti-BACE1, anti-ADAM10, anti-PPARγ, anti-p-JAK2, anti-p-STAT3, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. Normalize target protein levels to a loading control like β-actin.[1][3]
-
References
- 1. This compound Attenuates Alzheimer’s Pathology Through Activation of the PPARγ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Ligustilide through Induction of α-Secretase Processing of Both APP and Klotho in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling of Levistolide A in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levistolide A is a primary active phthalide derivative isolated from various traditional Chinese medicinal herbs, including Angelica sinensis (Danggui) and Rhizoma Chuanxiong. It has demonstrated a range of pharmacological activities, including potential anti-tumor effects.[1][2] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of a compound—is a critical step in preclinical drug development. This document provides a summary of the pharmacokinetic parameters of this compound in rats and detailed protocols for conducting such studies.
Pharmacokinetic Data Summary
A study investigating the pharmacokinetics of this compound in Sprague-Dawley rats following intravenous (i.v.) and intragastric (i.g.) administration yielded the following key parameters. The data highlights that this compound exhibits low oral bioavailability.[3][4]
| Parameter | Intravenous (2 mg/kg) | Intragastric (20 mg/kg) |
| AUC (0-t) (ng/mLh) | 2285.3 ± 410.2 | 1714.2 ± 386.4 |
| AUC (0-∞) (ng/mLh) | 2314.7 ± 415.3 | 1745.8 ± 397.6 |
| Cmax (ng/mL) | 3541.6 ± 512.7 | 486.5 ± 102.3 |
| Tmax (h) | 0.033 | 0.5 |
| t1/2 (h) | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Oral Bioavailability (F) | - | 7.5% |
Data adapted from a comparative pharmacokinetic study of this compound.[3][4]
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the procedure for conducting a pharmacokinetic study of this compound in rats.
a. Animal Model and Housing:
-
Weight: 270–300 g.[5]
-
Housing: Animals should be housed in temperature-controlled rooms (20–24 °C) with a 12-hour light/dark cycle.[5][6]
-
Acclimatization: Allow an acclimatization period of at least 7 days before the experiment.[5]
-
Diet: Provide free access to a standard rodent diet and water.[5] Animals should be fasted overnight before oral administration.
b. Drug Formulation and Administration:
-
Intravenous (i.v.) Formulation: Prepare this compound standard solution for intravenous injection.
-
Oral (i.g.) Formulation: Prepare this compound as a suspension in 0.30% CMC-Na for oral gavage.[7]
-
Dosage:
c. Blood Sample Collection:
-
Collection Route: Collect blood samples from the retro-orbital plexus or tail vein.[5][6]
-
Collection Tubes: Use heparinized tubes to prevent coagulation.[5]
-
Sampling Time Points:
-
Sample Processing: Centrifuge the collected blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.[6]
-
Storage: Store the resulting plasma samples at -20°C or -70°C until bioanalysis.[5][6]
Bioanalytical Method: LC-MS/MS
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in rat plasma.[3]
a. Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To a 100 µL plasma sample, add an internal standard (IS), such as Andrographolide.[3]
-
Perform protein precipitation by adding a suitable solvent (e.g., 400 µL of 2% NH4OH in ethyl acetate).[8]
-
Vortex the mixture for 2 minutes and then centrifuge for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[8]
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed-phase C18 column (e.g., Spursil™ C18, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid is typically used.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[3]
-
MRM Transitions:
c. Method Validation:
-
Linearity: The calibration curve for this compound is linear over a range of 5 to 1,250 ng/mL for oral administration and 10 to 4,000 ng/mL for intravenous administration.[3]
-
Lower Limit of Quantification (LLOQ): The LLOQ in plasma is 5 ng/mL.[3]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy should be within ±15%.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic profiling of this compound in rats.
References
- 1. Levistilide a Induces Ferroptosis by Activating the Nrf2/HO-1 Signaling Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung cancer cells based on network analysis, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Pharmacokinetics of Three Preparations from this compound by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 6. 2.4. In Vivo Pharmacokinetic Study in Rats [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. currentseparations.com [currentseparations.com]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. Differences in the pharmacokinetics and steady-state blood concentrations of orally administered lenvatinib in adult and juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of liraglutide in rat plasma by a selective liquid chromatography-tandem mass spectrometry method: Application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levistolide A in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levistolide A, a primary active component isolated from the traditional Chinese medicine Angelica sinensis (Oliv.) Diels, has demonstrated therapeutic potential against various tumors.[1] Recent studies have illuminated its role in lung cancer, where it has been shown to inhibit proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) cell lines.[1] These application notes provide a comprehensive overview of the current understanding of this compound's mechanism in lung cancer and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its anti-cancer effects in lung cancer cells, specifically in A549 and H1299 cell lines, primarily through the induction of apoptosis.[1] The underlying mechanism involves an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS leads to the inactivation of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[1][2] The inhibition of this pathway ultimately results in programmed cell death and a reduction in tumor cell growth.[1] The effects of this compound can be reversed by the use of a PI3K/AKT pathway activator, such as 740YP, or a ROS scavenger, like N-Acetylcysteine (NAC).[1]
Data Presentation
The following tables provide a structured format for presenting quantitative data from experiments with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Lung Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| A549 | 24 | Data not available in the public domain from the conducted search. |
| 48 | Data not available in the public domain from the conducted search. | |
| 72 | Data not available in the public domain from the conducted search. | |
| H1299 | 24 | Data not available in the public domain from the conducted search. |
| 48 | Data not available in the public domain from the conducted search. | |
| 72 | Data not available in the public domain from the conducted search. |
Table 2: Pro-Apoptotic Effects of this compound on Lung Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) (Annexin V+/PI-) |
| A549 | Control | 48 | Data not available in the public domain from the conducted search. |
| [Concentration 1] | 48 | Data not available in the public domain from the conducted search. | |
| [Concentration 2] | 48 | Data not available in the public domain from the conducted search. | |
| H1299 | Control | 48 | Data not available in the public domain from the conducted search. |
| [Concentration 1] | 48 | Data not available in the public domain from the conducted search. | |
| [Concentration 2] | 48 | Data not available in the public domain from the conducted search. |
Table 3: Effect of this compound on PI3K/AKT Signaling Pathway Proteins
| Cell Line | Treatment | p-PI3K Expression (Fold Change) | p-AKT Expression (Fold Change) |
| A549 | Control | 1.0 | 1.0 |
| This compound [IC50] | Data not available in the public domain from the conducted search. | Data not available in the public domain from the conducted search. | |
| H1299 | Control | 1.0 | 1.0 |
| This compound [IC50] | Data not available in the public domain from the conducted search. | Data not available in the public domain from the conducted search. |
Experimental Protocols
1. Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on lung cancer cells.
-
Materials:
-
A549 or H1299 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the control (DMSO-treated) cells and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the apoptosis induced by this compound.
-
Materials:
-
A549 or H1299 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound at desired concentrations for 48 hours.
-
Harvest the cells (including supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.[3]
-
3. Western Blot Analysis
This protocol is for assessing the protein expression levels in the PI3K/AKT pathway.
-
Materials:
-
A549 or H1299 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-PI3K, PI3K, p-AKT, AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
4. Colony Formation Assay
This protocol assesses the long-term proliferative capacity of cells after this compound treatment.
-
Materials:
-
A549 or H1299 cells
-
6-well plates
-
This compound
-
Crystal Violet staining solution
-
-
Procedure:
-
Seed 1,000 cells per well in 6-well plates.
-
Treat with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days, changing the medium every 3 days.
-
When visible colonies form, wash with PBS, fix with methanol, and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
5. EdU Staining Assay
This protocol measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
A549 or H1299 cells
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling/detection kit
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells and treat with this compound.
-
Incubate the cells with EdU for 2 hours.
-
Fix, permeabilize, and perform the EdU detection reaction according to the manufacturer's protocol.
-
Counterstain the nuclei with Hoechst or DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
6. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model. Specific data for this compound in lung cancer xenografts is not currently available.[2]
-
Materials:
-
4-6 week old nude mice
-
A549 or H1299 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline with 0.5% DMSO)
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ A549 or H1299 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (dose and schedule to be determined) or vehicle control via intraperitoneal injection or oral gavage.
-
Measure tumor volume and body weight every 2-3 days.
-
After the study period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Visualizations
Caption: Proposed signaling pathway of this compound in lung cancer cells.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
Application Notes and Protocols: Investigating the Effect of Levistolide A on Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levistolide A, a primary bioactive phthalide found in traditional Chinese herbs like Angelica sinensis, has garnered significant attention for its neuroprotective properties.[1] Emerging research suggests its potential as a therapeutic agent in neurodegenerative diseases, particularly Alzheimer's disease (AD). The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[2][3] While current studies have shown that this compound can mitigate neuroinflammation, reduce Aβ production, and inhibit tau phosphorylation, its direct impact on the aggregation of Aβ peptides remains an area of active investigation.[2][3][4][5] These application notes provide a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms and offer detailed protocols to investigate its potential role as an inhibitor of Aβ aggregation.
Known Neuroprotective Effects of this compound
This compound exerts its neuroprotective effects through multiple pathways, primarily by reducing neuroinflammation and modulating the processing of the amyloid precursor protein (APP).[1][2]
Anti-inflammatory Activity:
-
This compound has been shown to suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5]
-
This anti-inflammatory effect is mediated, in part, through the inhibition of the JAK2/STAT3 signaling pathway.[4]
-
By reducing neuroinflammation, this compound helps to create a more favorable environment for neuronal survival.
Modulation of APP Processing:
-
Studies have demonstrated that this compound can shift the processing of APP towards the non-amyloidogenic pathway.[2][3]
-
It achieves this by stimulating the activity of α-secretase while concurrently decreasing the activity of β- and γ-secretases.[2] This dual action reduces the generation of the aggregation-prone Aβ peptides.
-
The activation of the peroxisome proliferator-activated receptor γ (PPARγ) pathway appears to be a key mechanism in regulating secretase expression.[2][3]
Data on the Neuroprotective Effects of this compound
The following table summarizes the key findings from preclinical studies on the effects of this compound.
| Parameter | Model System | Treatment | Key Findings | Reference |
| Cognitive Function | APP/PS1 Transgenic Mice | This compound | Ameliorated memory deficits and cognitive decline. | [2] |
| Aβ Generation | APP/PS1 Transgenic Mice | This compound | Reduced Aβ generation and plaque deposition in the brain. | [2] |
| Tau Phosphorylation | APP/PS1 Transgenic Mice | This compound | Inhibited the hyperphosphorylation of tau protein. | [2] |
| Neuroinflammation | LPS-induced BV2 and HMC3 cells | This compound | Inhibited the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [4][5] |
| APP Processing | N2a/APP695swe cells | This compound | Stimulated α-secretase and decreased β- and γ-secretase expression. | [2] |
Proposed Mechanism for Investigating the Direct Effect of this compound on Aβ Aggregation
While the reduction of Aβ production by this compound is established, its potential to directly inhibit the aggregation of existing Aβ peptides warrants investigation. The following workflow outlines the key experiments to explore this hypothesis.
Experimental Protocols
Preparation of Aβ1-42 Monomers
This protocol describes the preparation of monomeric amyloid-beta (1-42) peptides, which are the starting point for in vitro aggregation assays.
Materials:
-
Lyophilized Aβ1-42 peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1 hour to ensure the peptide is fully monomerized.
-
Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before use, dissolve the peptide film in DMSO to a concentration of 5 mM.
-
Dilute the stock solution to the desired final concentration in ice-cold PBS.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.
Materials:
-
Monomeric Aβ1-42 peptide solution (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (2.5 mM in water)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare the reaction mixtures in the 96-well plate. For each well, add:
-
Aβ1-42 solution to a final concentration of 10-20 µM.
-
This compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
ThT to a final concentration of 20 µM.
-
Adjust the final volume with PBS.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[6][7]
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time and the maximum fluorescence intensity of the treated samples to the control.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to determine if this compound alters fibril formation.
Materials:
-
Aβ1-42 aggregation reaction mixtures (from the ThT assay)
-
Copper grids (400-mesh, carbon-coated)
-
Uranyl acetate or phosphotungstic acid stain
Procedure:
-
Take aliquots from the aggregation reactions at different time points (e.g., 0, 24, and 48 hours).
-
Apply 5-10 µL of each sample to a copper grid and allow it to adsorb for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water.
-
Negatively stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Examine the grids using a transmission electron microscope. Capture images of the Aβ aggregates and analyze their morphology (e.g., fibrillar, oligomeric, amorphous).
MTT Cell Viability Assay
This assay assesses the neurotoxicity of Aβ aggregates and the potential protective effect of this compound.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ1-42 aggregation reaction mixtures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare Aβ1-42 aggregates by incubating the monomeric peptide (25 µM) at 37°C for 24 hours, with or without different concentrations of this compound.
-
Treat the cells with the pre-incubated Aβ1-42 samples for 24-48 hours. Include controls for untreated cells and cells treated with this compound alone.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are attributed to its ability to modulate specific signaling pathways. The following diagrams illustrate these mechanisms.
Conclusion
This compound is a promising natural compound with demonstrated neuroprotective effects relevant to Alzheimer's disease. While its role in reducing Aβ production and neuroinflammation is supported by current literature, its direct effect on Aβ aggregation is a key area for future research. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for scientists to investigate the potential of this compound as a multi-target therapeutic agent for Alzheimer's disease, specifically by elucidating its role as a potential inhibitor of amyloid-beta aggregation.
References
- 1. Levistilide A Exerts a Neuroprotective Effect by Suppressing Glucose Metabolism Reprogramming and Preventing Microglia Polarization Shift: Implications for Parkinson’s Disease [mdpi.com]
- 2. This compound Attenuates Alzheimer’s Pathology Through Activation of the PPARγ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levistilide A ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection and cognitive improvement in scopolamine-induced Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Levistolide A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Levistolide A in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo research?
A1: this compound is a bioactive phthalide dimer found in medicinal plants such as Angelica sinensis. It has demonstrated various promising biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its development as a therapeutic agent. This low solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues during in vivo studies. A study has reported its oral bioavailability to be as low as 7.5%.[1][2]
Q2: What is the known solubility of this compound in common solvents?
A2: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. The table below summarizes the available quantitative solubility data.
Q3: What are the most promising strategies to enhance the solubility of this compound for in vivo administration?
A3: Given its lipophilic nature (estimated XLogP3-AA of 4.9), several advanced formulation strategies are well-suited for improving the solubility and bioavailability of this compound.[3] These include:
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at a solid state. This can reduce the particle size to a molecular level, improve wettability, and decrease the crystalline nature of the drug, all of which can enhance the dissolution rate.[4][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving this compound in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium like the gastrointestinal fluid, these systems form fine emulsions or microemulsions, which can significantly improve the solubilization and absorption of the drug.[6][7]
-
Nanotechnology Approaches: Formulating this compound into nanoparticles can increase its surface area, leading to improved solubility and dissolution rates.
Q4: Are there any pre-formulation considerations I should be aware of when working with this compound?
A4: Yes, before selecting a solubilization strategy, it is crucial to consider the following:
-
Physicochemical Properties: Understand the melting point, crystallinity, and pH-solubility profile of your specific batch of this compound.
-
Route of Administration: The intended route of administration (e.g., oral, intravenous, intraperitoneal) will heavily influence the choice of excipients and formulation type.
-
Toxicity of Excipients: Ensure that all excipients used in the formulation are safe and approved for the intended animal model and route of administration.
-
Stability: Assess the physical and chemical stability of this compound in the chosen formulation under relevant storage and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer during experiment. | The aqueous solubility of this compound is exceeded. | 1. Increase the concentration of co-solvents: If compatible with your experimental design, increase the percentage of solvents like DMSO or ethanol in your final solution. Note that high concentrations of organic solvents can be toxic in vivo. 2. Utilize a formulated version: Prepare a solid dispersion or a lipid-based formulation of this compound to enhance its apparent aqueous solubility. |
| Low and variable drug exposure in pharmacokinetic studies after oral administration. | Poor dissolution and absorption from the gastrointestinal tract due to low solubility. | 1. Formulate as a Self-Emulsifying Drug Delivery System (SEDDS): This can improve solubilization in the gut and enhance absorption. 2. Prepare a solid dispersion: This can increase the dissolution rate of this compound. 3. Micronization: Reducing the particle size of the drug can increase its surface area and dissolution rate. |
| Difficulty dissolving this compound in the chosen formulation vehicle. | The selected excipients do not have sufficient solubilizing capacity for this compound. | 1. Screen a wider range of excipients: Test the solubility of this compound in various lipids, surfactants, and co-solvents to identify the most suitable components for your formulation. 2. Optimize the ratio of components: Systematically vary the proportions of lipids, surfactants, and co-solvents in your formulation to maximize the solubility of this compound. |
| Phase separation or instability of a lipid-based formulation upon storage. | The formulation is thermodynamically unstable. | 1. Refine the formulation components: Adjust the types and ratios of surfactants and co-solvents to improve the stability of the emulsion or microemulsion. 2. Incorporate a nucleation inhibitor: For amorphous systems, adding a polymer like polyvinylpyrrolidone (PVP) can help prevent crystallization.[8] |
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 69 mg/mL (181.35 mM) | [9] |
| DMF | 30 mg/mL | |
| Ethanol | 10 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), to enhance its dissolution rate.[5]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Evaporate the methanol under reduced pressure until a thin, dry film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid dispersion from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator at room temperature to protect it from moisture.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the development of a liquid SEDDS formulation for oral administration of this compound, designed to form a microemulsion upon contact with gastrointestinal fluids.[6]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity. This is typically done by adding an excess amount of the drug to a known volume of the excipient, vortexing for a set period, and then quantifying the dissolved drug in the supernatant by a suitable analytical method (e.g., HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the screening results, select an oil, surfactant, and co-solvent.
-
Prepare various mixtures of the surfactant and co-solvent (S/CoS ratio, e.g., 1:1, 2:1, 1:2).
-
For each S/CoS ratio, titrate the oil phase with the S/CoS mixture in different weight ratios (e.g., from 9:1 to 1:9).
-
For each mixture, add a small amount of water (representing the aqueous environment of the gut) and observe the formation of an emulsion. The region where a clear or slightly bluish, stable microemulsion forms is identified. This helps in determining the optimal ratio of the components.
-
-
Preparation of the this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Performance: Add a small amount of the prepared SEDDS to a larger volume of water with gentle agitation and observe the time it takes to form a stable microemulsion.
-
Droplet Size Analysis: Determine the droplet size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (typically <100 nm) is desirable for better absorption.
-
Visualizations
Signaling Pathways of this compound
Recent studies have elucidated the mechanisms by which this compound exerts its anti-cancer effects. Two prominent signaling pathways have been identified:
-
Inactivation of the PI3K/AKT Pathway: In lung cancer cells, this compound has been shown to increase the levels of reactive oxygen species (ROS). This leads to the inactivation of the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation. The inhibition of this pathway ultimately results in apoptosis (programmed cell death) of the cancer cells.[1]
-
Activation of the Nrf2/HO-1 Pathway: In breast cancer cells, this compound can activate the Nrf2/HO-1 signaling pathway. This activation leads to an accumulation of iron and lipid peroxidation, inducing a form of iron-dependent cell death known as ferroptosis.[10]
Caption: this compound-induced inactivation of the PI3K/AKT pathway.
Caption: this compound-induced activation of the Nrf2/HO-1 pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for selecting a suitable solubilization method for this compound for in vivo studies.
Caption: Workflow for solubility enhancement of this compound.
References
- 1. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.pacelabs.com [blog.pacelabs.com]
- 9. This compound | Apoptosis | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Overcoming Levistolide A stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming stability issues related to Levistolide A in solution. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. It offers good solubility for this compound. For a 10 mM stock solution, you can dissolve 3.8 mg of this compound (MW: 380.48 g/mol ) in 1 mL of DMSO. Sonication may be used to aid dissolution.[1][2]
Q2: How should I store this compound powder and its stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in an organic solvent like DMSO should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility.[3] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v for DMSO in cell-based assays).
Q4: What is the expected stability of this compound in aqueous experimental media?
A4: While specific degradation kinetics for this compound in various aqueous media are not extensively published, compounds with lactone structures, like this compound, can be susceptible to hydrolysis, particularly at neutral to alkaline pH.[4] For long-term experiments (e.g., cell culture studies lasting several days), it is advisable to refresh the medium with freshly diluted this compound periodically to maintain the desired concentration. The stability is expected to be better in acidic conditions (pH 4-6) compared to neutral or basic conditions.[5][6]
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.
-
Question: Why did my this compound precipitate, and how can I resolve this?
-
Answer: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Decrease Organic Solvent in Stock: If possible, prepare a more concentrated initial stock solution in DMSO. This will allow for a smaller volume of the stock to be added to the aqueous medium, reducing the overall percentage of organic solvent and potentially improving solubility.
-
Use a Co-solvent: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous medium can improve solubility. However, the compatibility of any co-solvent with your specific experimental setup must be validated.
-
Consider a Formulation Approach: For in vivo studies, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary to improve aqueous solubility and stability.
-
-
Issue 2: I suspect my this compound is degrading during my experiment, leading to inconsistent results.
-
Question: How can I minimize the degradation of this compound in my experimental setup?
-
Answer: Degradation of this compound, likely through hydrolysis of its lactone rings, can lead to a loss of activity and experimental variability.
-
Troubleshooting Steps:
-
pH Control: If your experimental conditions allow, maintaining a slightly acidic pH (around 6.0-6.5) may help to reduce the rate of hydrolysis.
-
Temperature Management: Perform dilutions and experiments at the lowest practical temperature to slow down potential degradation reactions. Prepare working solutions immediately before use and avoid prolonged storage at room temperature or 37°C.
-
Fresh Preparations: For long-duration experiments, replace the experimental medium containing this compound with a freshly prepared solution at regular intervals (e.g., every 24 hours).
-
Protect from Light: While specific photostability data for this compound is limited, it is good practice to protect solutions from direct light exposure, as light can catalyze degradation in some molecules.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~69 mg/mL (181.35 mM) | [1] |
| DMF | ~30 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.805 mg of this compound (Molecular Weight = 380.48 g/mol ).
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For 3.805 mg of this compound, add 1.0 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a brief sonication to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Levistolide A cell-based assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Levistolide A in cell-based assays. The information is designed to help identify and resolve common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural compound that has been shown to induce a form of regulated cell death called ferroptosis in cancer cells. It achieves this by activating the Nrf2/HO-1 signaling pathway, which leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a key feature of ferroptosis.[1] Additionally, this compound has been reported to induce apoptosis through ROS-mediated endoplasmic reticulum (ER) stress and to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. For example, in HCT116 colon cancer cells, the half-maximal inhibitory concentration (IC50) was found to be 75 µmol/L.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time depends on the assay and the cell line being used. For cell viability assays, incubation times can range from 24 to 72 hours.[2] For apoptosis assays, detecting specific biochemical events is time-sensitive; for instance, caspase activation might peak at 6 hours, while DNA fragmentation may be more prominent after 9 hours or longer. It is highly recommended to perform a time-course experiment to identify the optimal time point for your endpoint of interest.
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: While direct interference by this compound with the MTT reagent has not been widely reported, it is a possibility for any test compound. More importantly, this compound's mechanism of action can indirectly affect MTT results. Since the MTT assay measures metabolic activity as a proxy for cell viability, compounds that alter cellular metabolism without necessarily causing cell death can lead to misleading results. This compound induces significant oxidative stress, which could potentially alter mitochondrial reductase activity, the basis of the MTT assay. It is advisable to confirm key findings with an orthogonal method, such as a dye exclusion assay (e.g., Trypan Blue) or an ATP-based luminescence assay.
Quantitative Data Summary
The cytotoxic activity of this compound is cell-line dependent. The following table summarizes reported IC50 values. Researchers should use this data as a starting point and determine the IC50 for their specific cell system.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Not Specified | 75 | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
Technical Support Center: Addressing Off-Target Effects of Levistolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Levistolide A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
This compound is a bioactive phthalide dimer derived from plants of the Angelica and Ligusticum genus.[1] Its reported mechanisms of action are diverse and include:
-
Anti-inflammatory effects: Studies on the closely related compound (Z)-ligustilide suggest that these effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]
-
Neuroprotective effects: It has shown potential in models of neuroinflammatory diseases by inhibiting microglial activation.[2]
-
Anti-cancer activity: this compound has been reported to induce apoptosis and endoplasmic reticulum (ER) stress in cancer cells and may enhance the efficacy of chemotherapeutic agents like doxorubicin.
-
PPARγ activation: It has been shown to attenuate Alzheimer's pathology through the activation of the PPARγ pathway.
Q2: What are the potential off-target effects of this compound?
While the complete off-target profile of this compound is not yet fully characterized in the public domain, researchers should be aware of potential unintended interactions. Given that its structural analog, (Z)-ligustilide, has been shown to modulate multiple signaling pathways, including STAT3, MAPK, and NF-κB, it is plausible that this compound may also interact with components of these cascades in a manner that is independent of its primary intended target.[2][4]
Potential off-target effects could arise from:
-
Broad kinase activity: Many small molecules interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[5]
-
Interaction with multiple signaling pathways: As a natural product with a complex structure, this compound may have the ability to bind to several proteins and influence multiple signaling pathways simultaneously.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
Distinguishing on-target from off-target effects is crucial for the correct interpretation of experimental results.[6] Here are several strategies:
-
Use of structurally related but inactive analogs: If a structurally similar molecule that does not bind to the intended target fails to produce the same phenotype, it strengthens the evidence for on-target activity.
-
Target knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should abolish the effects of this compound if they are on-target.
-
Target overexpression: Overexpressing the target protein may enhance the observed effect or require higher concentrations of this compound to achieve the same level of response.
-
Orthogonal validation: Use multiple, independent assays to confirm the phenotype.
-
Direct target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in a cellular context.[7]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results.
Possible Cause: Off-target effects of this compound may be influencing cellular pathways other than the one under investigation, leading to variability in your results.
Solutions:
-
Confirm Target Engagement:
-
Assess Target Specificity:
-
Conduct a kinome-wide profiling study to identify any unintended kinase interactions.[10] This can be done through specialized CROs or by using in-house kinase profiling platforms.
-
Perform a target deconvolution screen using chemical proteomics or genetic approaches to identify other potential binding partners of this compound.[11][12]
-
-
Refine Experimental Conditions:
-
Perform a dose-response curve to determine the optimal concentration range for your desired effect. It is possible that off-target effects are more prominent at higher concentrations.
-
Ensure that the solvent (e.g., DMSO) concentration is consistent across all experiments and is not causing any confounding effects.
-
Problem 2: Observed phenotype does not correlate with the known function of the intended target.
Possible Cause: The observed effect may be a result of this compound modulating an alternative signaling pathway. Based on studies with the related compound (Z)-ligustilide, the MAPK, NF-κB, and STAT3 pathways are potential candidates.[2][3][4]
Solutions:
-
Investigate Alternative Signaling Pathways:
-
MAPK Pathway: Use western blotting to analyze the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 in response to this compound treatment.
-
NF-κB Pathway: Monitor the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[13]
-
STAT3 Pathway: Assess the phosphorylation of STAT3 at Tyr705 and its subsequent nuclear translocation.[14]
-
-
Use Pathway-Specific Inhibitors:
-
Co-treat cells with this compound and known inhibitors of the MAPK, NF-κB, or STAT3 pathways. If the phenotype is rescued or altered, it suggests the involvement of that pathway.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Target Pathway | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | MAPK/ERK | [Insert Data] | [Your Data] |
| HeLa | Cervical Cancer | STAT3 | [Insert Data] | [Your Data] |
| MCF-7 | Breast Cancer | NF-κB | [Insert Data] | [Your Data] |
| PC-3 | Prostate Cancer | Multiple | [Insert Data] | [Your Data] |
| HCT116 | Colon Cancer | Multiple | [Insert Data] | [Your Data] |
Table 2: Example of a Kinome Profiling Hit List for a Hypothetical Small Molecule
| Kinase Target | Percent Inhibition at 1 µM | Potential Implication |
| Primary Target | 95% | On-target activity |
| Off-Target Kinase 1 | 85% | Potential for side effects or polypharmacology |
| Off-Target Kinase 2 | 60% | Further investigation needed |
| Off-Target Kinase 3 | 20% | Likely not significant |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to a specific target protein in intact cells.[7]
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein
-
Secondary antibody for western blotting
-
Thermal cycler or heating block
-
Equipment for western blotting
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction by western blotting.
-
-
Data Interpretation:
-
Binding of this compound to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Protocol 2: Kinome-Wide Profiling for Off-Target Identification
This protocol outlines a general approach for assessing the selectivity of this compound across a broad panel of kinases. This is often performed as a service by specialized companies.[10]
Principle:
The assay measures the ability of this compound to compete with a known, immobilized ligand for binding to a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR for a DNA-tagged kinase.
Procedure:
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
-
Screening:
-
The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).
-
-
Data Analysis:
-
The results are reported as the percent inhibition of binding for each kinase.
-
Hits are identified as kinases that show significant inhibition (e.g., >80%) at the screening concentration.
-
-
Follow-up Studies:
-
For identified off-target kinases, dose-response curves can be generated to determine the IC50 values.
-
Visualizations
Signaling Pathway Diagrams
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.
Caption: JAK/STAT3 Signaling Pathway.
Experimental Workflow Diagrams
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Kinome Profiling Workflow.
References
- 1. Z-Ligustilide | 4431-01-0 | FL40394 | Biosynth [biosynth.com]
- 2. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Levistolide A-induced cytotoxicity in healthy cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Levistolide A, with a focus on mitigating its potential cytotoxicity in healthy, non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity?
A1: In cancer cell lines, this compound has been shown to induce apoptosis through pathways mediated by Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress. It is hypothesized that a similar ROS-dependent mechanism may contribute to cytotoxicity observed in healthy cells.
Q2: I am observing significant cytotoxicity in my healthy control cell line after treatment with this compound. Is this expected?
A2: While research has focused on the anti-cancer effects of this compound, cytotoxicity in healthy cells is a potential off-target effect. There is limited published data on the specific IC50 values of this compound in non-cancerous human cell lines. As a reference, a structurally related phthalide, Senkyunolide A, exhibited an IC50 of 20.95 µM in the normal human colon fibroblast cell line CCD-18Co[1]. It is crucial to determine the precise IC50 for your specific healthy cell line to establish a therapeutic window.
Q3: How can I reduce this compound's cytotoxic effects on my healthy cells while preserving its intended effects on cancer cells?
A3: A primary strategy is to counteract the underlying mechanism of toxicity. Since this compound-induced cytotoxicity is linked to increased ROS production, co-treatment with an antioxidant may be effective. N-acetylcysteine (NAC) is a widely used antioxidant that can mitigate ROS-induced cellular damage and may offer a protective effect.[2][3]
Q4: At what concentration should I use N-acetylcysteine (NAC) for cytoprotection?
A4: The optimal concentration of NAC can be cell-type dependent. It is recommended to perform a dose-response experiment. Based on in vitro studies for cytoprotection against other ROS-inducing agents, a starting range of 1 mM to 10 mM NAC is often used.[2][3] It is critical to first assess the effect of NAC alone on your cell line to ensure it does not impact baseline viability.
Troubleshooting Guides
Troubleshooting: Inconsistent IC50 Values in MTT Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Absorbance readings are too low | Insufficient cell number; Short incubation time with MTT reagent. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase. Increase MTT incubation time (e.g., from 2 to 4 hours) to allow for adequate formazan crystal formation. |
| High background absorbance | Contamination with bacteria or yeast; Phenol red in media. | Visually inspect cells for contamination before the assay. Use phenol red-free media during the MTT incubation step. |
| Formazan crystals not fully dissolved | Inadequate mixing or incubation with solubilization buffer (e.g., DMSO). | After adding the solubilizing agent, place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution of the crystals.[4] |
Troubleshooting: DCFDA/H2DCFDA ROS Detection Assay
| Problem | Possible Cause | Solution |
| High background fluorescence in control cells | Autofluorescence of cells; Spontaneous oxidation of the probe. | Include an unstained cell control to measure baseline autofluorescence. Prepare the DCFDA/H2DCFDA working solution immediately before use and protect it from light.[5][6] |
| No or weak fluorescent signal | Insufficient probe concentration; Cells not viable. | Optimize the concentration of the DCFDA/H2DCFDA probe for your cell type (a common starting range is 10-50 µM). Confirm cell viability before starting the ROS assay.[5] |
| Signal fades quickly | Photobleaching. | Minimize exposure of stained cells to light. Acquire images or readings as quickly as possible after staining.[6] |
Quantitative Data Summary
The following table summarizes the available IC50 values for this compound and a related compound. Note the absence of direct data for this compound in normal human cell lines, necessitating the use of a proxy for experimental design.
| Compound | Cell Line | Cell Type | IC50 Value |
| This compound | BGC823 | Human Gastric Cancer | 75 µM |
| Senkyunolide A (Proxy) | CCD-18Co | Normal Human Colon Fibroblast | 20.95 µM[1] |
| 3-n-butylphthalide (Proxy) | Primary Human Hepatocytes | Normal Human Liver Cells | >500 µM[7] |
Signaling Pathway Visualization
The diagram below illustrates the hypothesized mechanism of this compound-induced cytotoxicity and the potential point of intervention for N-acetylcysteine (NAC).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. abcam.com [abcam.com]
- 7. Fungistatic Effect of Phthalide Lactones on Rhodotorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Levistolide A Delivery Methods for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Levistolide A in animal studies. The information is designed to address common challenges encountered during formulation and administration, ensuring experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in animal studies?
A1: The primary challenge with this compound is its hydrophobic nature, leading to poor aqueous solubility. This can result in low bioavailability, precipitation of the compound upon administration, and difficulty in preparing stable and homogenous formulations for accurate dosing. A study in rats demonstrated a low oral bioavailability of 7.5% for this compound.[1]
Q2: What are the recommended routes of administration for this compound in rodents?
A2: The most common routes are oral gavage (PO), intravenous (IV), and intraperitoneal (IP) injection. The choice of administration route will significantly impact the pharmacokinetic profile of this compound. IV administration typically provides the most direct and predictable systemic exposure, while oral gavage is often used to assess oral bioavailability and clinical relevance. IP injection offers a parenteral route that is often easier to perform than IV injection in small rodents.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: Utilizing a mixture of a water-miscible organic solvent and water can increase solubility. Common co-solvents include polyethylene glycol (PEG) 400, propylene glycol (PG), and glycerin.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic properties. Nanoparticle formulations have been shown to increase the area under the curve (AUC) and half-life of other hydrophobic drugs.[2]
Q4: Are there any known toxicity concerns with this compound in animal studies?
A4: Acute toxicity studies are a standard part of preclinical research. For a new compound, a dose-finding study is recommended. General signs of toxicity in rodents can include weight loss, lethargy, ruffled fur, and changes in behavior. It is crucial to monitor animals closely after administration, especially with new formulations. In one study, no significant toxicity was observed at a dose of 2000 mg/kg in mice for a novel nutraceutical, but this is not specific to this compound.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound during Formulation or Administration
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Vehicle | 1. Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., PEG 400, DMSO) in your vehicle. Be mindful of the potential toxicity of the co-solvent itself at higher concentrations. 2. Add a Surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Cremophor EL to aid in solubilization. 3. Sonication: Use a sonicator to aid in the dissolution of this compound in the vehicle. |
| Temperature Changes | 1. Prepare Formulations at Room Temperature: Avoid drastic temperature shifts during preparation. 2. Warm Injection Solutions: If administering a solution that may precipitate at cooler temperatures, gently warm it to body temperature before injection. |
| pH of the Vehicle | 1. Adjust pH: Although this compound is not ionizable, the pH of the vehicle can influence the stability of the formulation. Ensure the pH is within a physiologically acceptable range (typically 6.5-8.0 for IV injections). |
Issue 2: Inconsistent Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | 1. Ensure Homogenous Suspension: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound. 2. Accurate Volume Administration: Use appropriately sized syringes and needles for precise volume delivery. Calibrate pipettes and other measuring devices regularly. |
| Improper Administration Technique | 1. Proper Training: Ensure all personnel are adequately trained in the specific administration technique being used (e.g., oral gavage, IV injection). 2. Confirm Successful Administration: For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea. For IV injections, confirm the needle is in the vein to avoid subcutaneous leakage. |
| Variability in Animal Models | 1. Use of Consistent Animal Strain, Age, and Sex: Minimize biological variability by using animals with similar characteristics. 2. Fasting: For oral administration studies, fasting the animals overnight can reduce variability in gastric emptying and absorption. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Oral (in 0.3% CMC-Na) | 2 | 128.3 ± 45.2 | 1.5 ± 0.5 | 543.2 ± 189.7 | 7.5 |
| Intravenous | 2 | - | - | 7242.7 ± 1563.4 | 100 |
Data adapted from a study in Sprague-Dawley rats.[1][4]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Formulation Preparation (Suspension):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Levigate the this compound powder with a small amount of the CMC-Na solution to form a smooth paste.
-
Gradually add the remaining CMC-Na solution while stirring continuously to achieve the desired final concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Dosing:
-
Weigh each rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently into the esophagus.
-
Administer the suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intravenous Administration of this compound in Rats
-
Formulation Preparation (Solution):
-
Dissolve this compound in a suitable vehicle. A common vehicle for hydrophobic drugs is a mixture of PEG 400, ethanol, and saline. A suggested starting ratio is 10:10:80 (v/v/v). .
-
Ensure the final solution is clear and free of particulates. Filter sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Warm the injection solution to body temperature.
-
Place the rat in a restraining device.
-
Dilate the lateral tail vein using a heat lamp or warm water.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-30 gauge needle into the vein and slowly inject the solution (maximum bolus volume of 5 mL/kg).
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Study on Pharmacokinetics of Three Preparations from this compound by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Preventing degradation of Levistolide A during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Levistolide A during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Under these conditions, the powder is stable for up to three years.[1] For short-term storage, 2-8°C is also acceptable.[4] Always allow the product to equilibrate to room temperature before opening the vial to minimize moisture condensation.
Q2: How should I store this compound in solution?
A2: this compound solutions are best stored at -80°C for long-term stability, where they can be viable for up to one year.[1] For daily or weekly use, aliquots can be stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][4] For biological experiments, DMSO is a common choice.[1][2][3]
Q4: I observe precipitation of this compound when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
A4: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, consider the following:
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your aqueous buffer can improve solubility.
-
Optimize the final concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible while ensuring this compound remains in solution.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1]
-
Formulation strategies: For in vivo studies, consider lipid-based formulations to enhance solubility and stability.[5]
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure containing lactone rings and double bonds, the primary degradation mechanisms are likely to be:
-
Hydrolysis: The ester bonds in the lactone rings are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the rings and a loss of biological activity.
-
Oxidation: The double bonds in the butenolide structures are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions from solid stock. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Confirm the purity of the compound using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis | Chemical degradation of this compound. | 1. Analyze the sample using HPLC-MS to identify the mass of the degradation products. 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., pH, temperature, light exposure). |
| Color change of solid this compound | Possible oxidation or contamination. | 1. Discard the product if significant color change is observed. 2. Ensure the product is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | 1. Assess the stability of this compound in your specific experimental buffer and conditions. 2. Use freshly prepared solutions for each experiment. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to assess the stability of this compound and detect potential degradation products.
1. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40), and run a gradient to increase the percentage of B over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 231 nm and 277 nm[2]
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution with the mobile phase to a working concentration.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of the main peak should correspond to the this compound reference standard.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
1. Preparation of Samples:
-
Prepare solutions of this compound in a suitable solvent.
2. Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 to the this compound solution and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to a control sample (unstressed this compound) to identify degradation peaks.
-
If available, use HPLC-MS to determine the mass of the degradation products and propose their structures.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Strategies to increase the yield of Levistolide A extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield of Levistolide A extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the extraction process. Here’s a troubleshooting guide:
-
Suboptimal Extraction Method: Conventional methods like maceration or Soxhlet extraction may not be efficient enough. Consider switching to advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE), which have been shown to significantly improve yields and reduce extraction times.[1][2][3]
-
Incorrect Solvent Selection: The choice of solvent is critical. For this compound, studies have shown that 80% methanol and 60% ethanol are superior solvents.[4] A 40% ethanol solution has also been identified as effective under specific high-pressure ultrasonic-assisted extraction conditions.[4][5]
-
Non-ideal Extraction Parameters: Every parameter in your extraction protocol can influence the yield. Ensure that the temperature, time, pressure (for SFE and high-pressure UAE), and solvent-to-solid ratio are optimized. For instance, in high-pressure UAE, the extraction yield of this compound peaked at an extraction time of 70 minutes.[4]
-
Poor Quality of Raw Material: The concentration of this compound can vary in the raw material (Ligusticum chuanxiong rhizome) due to factors like geographic origin, harvest time, and storage conditions. Ensure you are using high-quality, properly identified plant material.
-
Inadequate Particle Size: The particle size of the plant material affects the surface area available for solvent penetration. Grinding the rhizome to a finer powder (e.g., 80 mesh) can enhance extraction efficiency.[5]
Q2: I'm observing the formation of an emulsion during liquid-liquid extraction for purification. How can I resolve this?
A2: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by the presence of surfactant-like compounds in the crude extract.[6] Here are some strategies to break the emulsion:
-
Centrifugation: Spinning the mixture at a moderate speed can help to separate the layers.
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the polarity of the aqueous phase and help break the emulsion.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes resolve the issue.
-
Temperature Change: Gently warming or cooling the separatory funnel may destabilize the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.
Q3: My final this compound product is impure. What are the best purification strategies?
A3: Achieving high purity is essential for downstream applications. If your final product is impure, consider the following purification techniques:
-
Chromatography: Column chromatography is a standard and effective method for purifying natural products. Silica gel or Sephadex LH-20 are commonly used stationary phases.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying crystalline compounds like this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice.
Q4: Can I use water as a solvent for this compound extraction?
A4: While water is a green solvent, it is generally not the most effective for extracting this compound due to the compound's lower polarity. Studies have shown that alcoholic solvents like ethanol and methanol, often in aqueous mixtures, provide significantly higher yields.[4]
Comparative Data on Extraction Methods
The choice of extraction method significantly impacts the yield and efficiency of obtaining this compound. Below is a summary of different techniques and their optimized parameters based on scientific literature.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Pressure (MPa) | Key Findings |
| High-Pressure Ultrasound-Assisted Extraction (HPUAE) | 40% Ethanol | 70 | 74 | 10 | Optimized for simultaneous extraction of multiple compounds from L. chuanxiong.[4][5] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 8% co-solvent | 65 | - | 35 | Achieved a better yield than conventional reflux extraction with methanol.[7] |
| Conventional Reflux Extraction | 95% Ethanol | Boiling Point | 120 (2x) | Atmospheric | A standard method, but often less efficient than modern techniques.[8] |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 40 | 10 | Atmospheric | A rapid and efficient method for extracting oleanolic and ursolic acid, principles applicable to this compound.[9] |
| Microwave-Assisted Extraction (MAE) | Acetonitrile | 60 | 5 | - | Shown to be rapid and effective for various phytochemicals.[10] |
Detailed Experimental Protocols
Here are detailed methodologies for key extraction techniques that can be adapted for this compound.
Protocol 1: High-Pressure Ultrasound-Assisted Extraction (HPUAE)
This protocol is based on an optimized method for extracting multiple constituents, including this compound, from Ligusticum chuanxiong.[4][5]
-
Sample Preparation: Grind dried Ligusticum chuanxiong rhizomes and sieve to a particle size of 80 mesh.
-
Extraction Setup: Place the powdered sample in the extraction vessel of a high-pressure ultrasonic extractor.
-
Solvent Addition: Add 40% ethanol at a liquid-to-solid ratio of 100:1 (mL/g).
-
Parameter Settings:
-
Set the extraction pressure to 10 MPa.
-
Set the extraction temperature to 70°C.
-
Set the ultrasonic power to 180 W.
-
-
Extraction: Perform the extraction for 74 minutes.
-
Post-Extraction: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is based on an optimized method for extracting bioactive components from Ligusticum chuanxiong.[7]
-
Sample Preparation: Use dried and powdered Ligusticum chuanxiong rhizomes.
-
Extraction Setup: Load the powdered sample into the extraction vessel of a supercritical fluid extractor.
-
Parameter Settings:
-
Set the extraction temperature to 65°C.
-
Set the extraction pressure to 35 MPa.
-
Set the CO₂ flow rate to 1 L/min.
-
Use an 8% co-solvent (e.g., ethanol).
-
-
Extraction: Run the extraction under the specified conditions until the desired yield is obtained.
-
Collection: Depressurize the system to precipitate the extracted compounds, separating them from the supercritical CO₂.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding and planning.
Signaling Pathways Involving this compound
This compound has been shown to interact with several cellular signaling pathways. Understanding these can be crucial for researchers in drug development.
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow for this compound Extraction and Analysis
The following diagram outlines a typical workflow from raw material to purified compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols [mdpi.com]
- 4. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of high-pressure ultrasonic-assisted simultaneous extraction of six major constituents from Ligusticum chuanxiong rhizome using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [Optimization of supercritical fluid extraction of bioactive components in Ligusticum chuanxiong by orthogonal array design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Levistolide A and 5-Fluorouracil in the Treatment of Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Levistolide A, a natural compound, and 5-fluorouracil (5-FU), a conventional chemotherapeutic agent, in the context of gastric cancer. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a phthalide dimer extracted from traditional Chinese herbs, has demonstrated promising anti-cancer properties. This guide compares its efficacy against the long-standing frontline chemotherapeutic, 5-fluorouracil. In vitro studies indicate that this compound exhibits potent cytotoxicity against gastric cancer cells, albeit with a higher IC50 value compared to some reports for 5-FU. However, in vivo studies suggest that this compound effectively inhibits tumor growth with potentially fewer side effects, such as weight loss, compared to 5-FU. Furthermore, combination therapy of this compound with 5-FU has shown synergistic effects in inhibiting cancer cell growth. The mechanisms of action differ, with this compound inducing apoptosis through pathways potentially involving reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress, while 5-FU primarily disrupts DNA synthesis by inhibiting thymidylate synthase and also induces apoptosis through p53-dependent and MAPK signaling pathways.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-Fluorouracil in Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| This compound | BGC823 | 75 µmol/L | [1] |
| 5-Fluorouracil | BGC823 | 200 µmol/L | [1] |
| 5-Fluorouracil | AGS | 22.1 ± 7.7 μM | |
| 5-Fluorouracil | SGC7901-FR | >100 µM | |
| 5-Fluorouracil | AGS-FR | >100 µM | |
| 5-Fluorouracil | MKN45/5FU | >100 µM | |
| 5-Fluorouracil | MKN74/5FU | >100 µM | |
| 5-Fluorouracil | NCI-N87/5FU | >100 µM | |
| 5-Fluorouracil | KATOIII/5FU | >100 µM |
FR denotes 5-FU-resistant cell lines.
Table 2: In Vivo Tumor Growth Inhibition in a Nude Mouse Xenograft Model (BGC823 cells)
| Treatment Group | Dosage | Tumor Volume Inhibition | Body Weight Change | Reference |
| Control | - | - | - | [1] |
| This compound | i.p. injection | Significant inhibition | Less weight reduction than 5-FU | [1] |
| 5-Fluorouracil | i.p. injection | Significant inhibition | Weight reduction observed | [1] |
| This compound + 5-Fluorouracil | i.p. injection | Higher inhibition than single agents | - | [1] |
Mechanisms of Action
This compound: The precise signaling pathway of this compound in gastric cancer is still under full investigation. However, studies on other cancer types, such as colon cancer, have shown that it induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[2][3] This is a plausible mechanism in gastric cancer as well, as the induction of apoptosis has been confirmed.[1]
5-Fluorouracil: The primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] This leads to the disruption of DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. In gastric cancer, 5-FU-induced apoptosis has been shown to be mediated through the p53 pathway in cells with wild-type p53.[4][5] Additionally, 5-FU can influence the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways to promote apoptosis.[6][7]
Signaling Pathway Diagrams
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Figure 2: Signaling pathways of 5-Fluorouracil in gastric cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and 5-fluorouracil on gastric cancer cell lines.
-
Cell Seeding: Gastric cancer cells (e.g., BGC823) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or 5-fluorouracil and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in gastric cancer cells following treatment.
-
Cell Culture and Treatment: Gastric cancer cells are cultured on coverslips in a 24-well plate and treated with this compound or 5-fluorouracil.
-
Fixation and Permeabilization: After treatment, the cells are washed with PBS, fixed with 4% paraformaldehyde for 30 minutes, and then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: The cells are then incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will show green fluorescence, while all nuclei will show blue fluorescence from the DAPI stain.
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Six-week-old male BALB/c nude mice are subcutaneously injected in the right flank with a suspension of 5 x 10⁶ BGC823 gastric cancer cells in 100 µL of PBS.
-
Tumor Growth and Grouping: The tumor volume is monitored every two days. When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into treatment and control groups.
-
Compound Administration: The treatment groups receive intraperitoneal (i.p.) injections of this compound, 5-fluorouracil, or a combination of both, typically on a daily or every-other-day schedule for a specified period (e.g., 2-3 weeks). The control group receives injections of the vehicle (e.g., PBS or saline).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the treatment period.
-
Endpoint and Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated for each treatment group relative to the control group. The body weight data is used to assess the systemic toxicity of the treatments.
Conclusion
Both this compound and 5-fluorouracil demonstrate significant anti-cancer activity against gastric cancer. 5-fluorouracil remains a cornerstone of current chemotherapy regimens, with a well-established mechanism of action. This compound emerges as a promising natural compound with potent in vivo efficacy and a potentially more favorable safety profile. The synergistic effect observed when combining this compound with 5-FU suggests a potential avenue for future therapeutic strategies that could enhance efficacy while potentially reducing the toxicity associated with high-dose monotherapy. Further research is warranted to fully elucidate the specific signaling pathways of this compound in gastric cancer and to explore its clinical potential, both as a standalone treatment and in combination with existing chemotherapies.
References
- 1. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 2. This compound Induces Apoptosis via ROS-Mediated ER Stress Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. 5-Fluorouracil (5-FU) induced apoptosis in gastric cancer cell lines: role of the p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evaluation of gastric cancer sensitivity to 5-FU/CDDP in terms of induction of apoptosis: time- and p53 expression-dependency of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil enhances the chemosensitivity of gastric cancer to TRAIL via inhibition of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a promoted 5-fluorouracil (5-FU) induced gastric cancer cell apoptosis via ROS/JNK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Levistolide A vs. Ligustilide: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levistolide A and Ligustilide, two phthalide compounds derived from traditional Chinese medicines like Angelica sinensis (Dong Quai), have garnered significant attention for their potential neuroprotective properties. While both compounds share a common origin, their specific mechanisms of action and therapeutic potential in various neurodegenerative disease models exhibit distinct characteristics. This guide provides an objective comparison of their neuroprotective effects, supported by available experimental data, to aid researchers in navigating their potential applications in drug discovery and development.
It is important to note that while a growing body of research exists for each compound individually, direct head-to-head comparative studies are limited. This guide, therefore, presents a parallel comparison of their reported effects and mechanisms to facilitate an informed understanding of their respective strengths and potential applications.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings on the neuroprotective effects of this compound and Ligustilide from various preclinical studies.
Table 1: Neuroprotective Effects of this compound
| Disease Model | Assay | Key Findings | Reference |
| Parkinson's Disease (LPS-induced microglial inflammation) | Nitric Oxide (NO) Assay | LA (10 µM) significantly inhibited NO production in LPS-stimulated BV-2 microglia. | |
| ELISA (IL-6, TNF-α) | LA (10 µM) significantly reduced the secretion of IL-6 and TNF-α in LPS-stimulated BV-2 microglia. | ||
| Western Blot (iNOS, COX-2) | LA treatment suppressed the expression of iNOS and COX-2 in LPS-activated microglia. | ||
| Cell Viability Assay | LA showed a protective effect on SH-SY5Y cells co-cultured with LPS-stimulated microglia-conditioned medium. | ||
| Parkinson's Disease (MPTP-induced mouse model) | Immunohistochemistry (TH) | LA administration increased the expression of tyrosine hydroxylase (TH) in the substantia nigra and striatum. | |
| Immunohistochemistry (Iba-1) | LA administration decreased the expression of the microglial marker Iba-1 in the substantia nigra and striatum. | ||
| Alzheimer's Disease (in vitro) | Western Blot (JAK2/STAT3) | LA was shown to inhibit the JAK2/STAT3 signaling pathway, reducing neuroinflammation. |
Table 2: Neuroprotective Effects of Ligustilide
| Disease Model | Assay | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Y-maze test | LIG (30 mg/kg for 14 weeks) significantly increased the percentage of spontaneous alternations. | |
| Passive avoidance test | LIG (30 mg/kg for 14 weeks) significantly increased step-down latency. | ||
| ELISA (Aβ levels) | LIG treatment significantly reduced amyloid-beta (Aβ) levels in the brain. | ||
| Western Blot (sAPPα, sKL) | LIG increased the levels of soluble APPα (sAPPα) and soluble Klotho (sKL). | ||
| Ischemic Stroke (MCAO model in rats) | Infarct Volume Measurement | LIG (32 or 40 mg/kg) administered 2 hours after injury reduced infarct volumes by approximately 60%. | |
| Neurological Deficit Score | LIG treatment partially improved neurological deficits. | ||
| Western Blot (Nrf2, HO-1) | LIG promoted the nuclear translocation of Nrf2 and the expression of HO-1. | ||
| Parkinson's Disease (MPTP-induced mouse model) | Behavioral tests | ZLG attenuated motor deficits in mice. | |
| Immunohistochemistry (TH) | ZLG prevented the loss of dopaminergic neurons in the substantia nigra. | ||
| Western Blot (Nrf2-TrxR axis) | ZLG activated the Nrf2-TrxR axis, leading to M2 microglial polarization. | ||
| Vascular Dementia (Bilateral common carotid artery occlusion) | Morris Water Maze | LIG (20 or 40 mg/kg/day for 4 weeks) effectively ameliorated learning and memory deficiency. | |
| Biochemical Assays (SOD, GSH-Px, CAT, MDA) | LIG increased the activities of SOD, GSH-Px, and CAT, and decreased the level of MDA. |
Mechanisms of Action: A Comparative Overview
Both this compound and Ligustilide exert their neuroprotective effects through multiple signaling pathways, primarily targeting neuroinflammation and oxidative stress.
This compound appears to predominantly act by modulating microglial activity and related inflammatory cascades. Its key mechanisms include:
-
Inhibition of Microglial Activation: this compound suppresses the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α in activated microglia.
-
Regulation of Glucose Metabolism: It influences glucose metabolism reprogramming in microglia, preventing the shift towards a pro-inflammatory phenotype.
-
Modulation of AMPK/mTOR Pathway: This pathway is crucial for cellular energy homeostasis and inflammation, and this compound has been shown to act on this pathway.
-
Inhibition of JAK2/STAT3 Signaling: By inhibiting this pathway, this compound can reduce neuroinflammation, a key factor in Alzheimer's disease progression.
Ligustilide demonstrates a broader spectrum of mechanistic actions, influencing not only inflammation and oxidative stress but also protein processing and cellular resilience pathways:
-
Activation of the Nrf2 Pathway: A key mechanism for combating oxidative stress, Ligustilide promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like HO-1.
-
Induction of Klotho: This anti-aging protein has neuroprotective effects, and Ligustilide has been shown to upregulate its expression.
-
Enhancement of α-Secretase Activity: In Alzheimer's disease models, Ligustilide promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP) by enhancing α-secretase (ADAM10) activity, leading to a decrease in Aβ production.
-
Modulation of Microglial Polarization: Similar to this compound, Ligustilide can regulate microglial phenotype, promoting a shift towards the anti-inflammatory M2 phenotype via the Nrf2-TrxR axis.
-
Regulation of SIRT1 Pathway: In a model of vascular dementia, Ligustilide was found to regulate the SIRT1/IRE1α/XBP1s/CHOP pathway, which is involved in cellular stress responses.
-
Inhibition of TLR4 Signaling: Ligustilide can attenuate neuroinflammatory responses by down-regulating the TLR4/Prx6 signaling pathway.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway in Neuroprotection.
Caption: Ligustilide's Multifaceted Signaling Pathways in Neuroprotection.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing and comparing the neuroprotective effects of compounds like this compound and Ligustilide.
Caption: General Experimental Workflow for Neuroprotective Compound Evaluation.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds and their ability to protect neuronal cells from toxic insults.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Ligustilide for a predetermined duration (e.g., 24 hours). For neuroprotection assays, co-treat with a neurotoxic agent (e.g., 100 µM H₂O₂ or 1 µg/mL LPS).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for Protein Expression
Objective: To quantify the expression levels of key proteins in the signaling pathways affected by the compounds.
Methodology:
-
Protein Extraction: Lyse the treated cells or brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, Nrf2, iNOS, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Immunohistochemistry for Brain Tissue Analysis
Objective: To visualize and quantify markers of neurodegeneration and neuroinflammation in brain sections.
Methodology:
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then cryoprotect in 30% sucrose solution.
-
Sectioning: Cut the brain into coronal sections (e.g., 30 µm thick) using a cryostat.
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating the sections in citrate buffer).
-
Blocking and Permeabilization: Block the sections with a solution containing normal serum and Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against the markers of interest (e.g., Tyrosine Hydroxylase for dopaminergic neurons, Iba-1 for microglia) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope and quantify the number of positive cells or the fluorescence intensity in specific brain regions using image analysis software.
Conclusion
Both this compound and Ligustilide present compelling cases as potential neuroprotective agents. This compound demonstrates a focused action on mitigating neuroinflammation by targeting microglial activation and related signaling pathways, suggesting its potential in inflammation-driven neurodegenerative conditions. Ligustilide, on the other hand, exhibits a more pleiotropic mechanism, impacting oxidative stress, protein processing, and cellular resilience pathways in addition to its anti-inflammatory effects. This broader range of action might make it a candidate for more complex neurodegenerative pathologies.
The choice between these two compounds for further research and development would depend on the specific therapeutic target and the underlying pathology of the neurological disorder being addressed. Future direct comparative studies are warranted to definitively establish their relative potencies and therapeutic windows in various preclinical models. This guide provides a foundational framework for researchers to build upon as they explore the therapeutic potential of these promising natural compounds.
A Comparative Analysis of the Anti-inflammatory Activities of Levistolide A and Other Phthalides
For Immediate Release
[City, State] – A comprehensive evaluation of the anti-inflammatory properties of Levistolide A, a prominent dimeric phthalide, reveals its significant potential in modulating key inflammatory pathways. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against other structurally related phthalides, supported by experimental data on their mechanisms of action.
Introduction to Phthalides and Inflammation
Phthalides are a class of bicyclic aromatic lactones naturally occurring in various medicinal plants, notably in the Apiaceae family, including Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. These compounds have garnered considerable interest for their diverse pharmacological activities, with anti-inflammatory effects being one of the most significant. Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This guide focuses on this compound and compares its anti-inflammatory activity with other well-known phthalides, including the monomeric (Z)-ligustilide and the dimeric Senkyunolide A.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of phthalides is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. While direct comparative studies under identical conditions are limited, the available data from various sources provide valuable insights into their relative potencies.
Table 1: Inhibition of Nitric Oxide (NO) Production by Phthalides in LPS-Stimulated Macrophages
| Compound | Cell Line | LPS Concentration | IC50 (µM) | Source |
| This compound | - | - | Data not available in direct comparison | - |
| (Z)-Ligustilide | RAW 264.7 | 1 µg/mL | ~20-50 | [1] |
| Senkyunolide A | BV2 microglia | - | - | [2] |
| Tokinolide B | HepG2 | - | - | [3] |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound and other phthalides are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound , (Z)-ligustilide , and Senkyunolide A have all been shown to inhibit the activation of the NF-κB pathway[4]. They achieve this by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound and other phthalides.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli like LPS. Activated MAPKs can phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes.
Studies have demonstrated that (Z)-ligustilide can inhibit the phosphorylation of p38 MAPK, ERK, and JNK in a dose-dependent manner[5]. This inhibition contributes to its overall anti-inflammatory effect. While specific data for this compound's effect on all three MAPK branches is less detailed, its interference with this pathway is a likely component of its mechanism.
Caption: Inhibition of the MAPK signaling pathway by this compound and other phthalides.
Effects on Pro-inflammatory Cytokines
The inhibition of the NF-κB and MAPK pathways by phthalides leads to a downstream reduction in the production of key pro-inflammatory cytokines.
Table 2: Effect of Phthalides on Pro-inflammatory Cytokine Production
| Compound | Cytokine(s) Inhibited | Cell Model | Observations | Source |
| This compound | - | - | Data on specific cytokine inhibition is limited | - |
| (Z)-Ligustilide | TNF-α, IL-1β, IL-6 | Primary rat microglia, RAW 264.7 | Dose-dependent reduction in cytokine production. | [1][6] |
| Senkyunolide A | - | - | Implied inhibition through NF-κB and AP-1 pathways. | [4] |
(Z)-ligustilide has been shown to significantly suppress the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells[1][6]. This effect is consistent with its inhibitory action on the upstream signaling pathways.
Experimental Protocols
The following is a generalized experimental workflow for evaluating the anti-inflammatory activity of phthalides.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or primary microglia are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test phthalide (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the nitrite concentration is determined from a standard curve.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To investigate the effects on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK, JNK) and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescence detection system.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of phthalides.
Conclusion
This compound, along with other phthalides like (Z)-ligustilide and Senkyunolide A, demonstrates significant anti-inflammatory activity. Their primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. While more direct comparative studies are needed to definitively rank their potencies, the existing evidence strongly supports the therapeutic potential of these natural compounds in managing inflammatory conditions. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to further explore the promise of phthalides as a source of novel anti-inflammatory agents.
References
- 1. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Molecular Targets of Levistolide A in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levistolide A and alternative therapeutic compounds for neurodegenerative diseases, focusing on the validation of their molecular targets. Experimental data is presented to objectively assess performance, and detailed protocols for key validation assays are provided.
Introduction to this compound and its Neuroprotective Potential
This compound, a phthalide derivative isolated from Angelica sinensis, has emerged as a promising multi-target agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Research suggests its neuroprotective effects stem from its ability to modulate key signaling pathways involved in neuroinflammation, amyloid-beta (Aβ) plaque formation, and tau pathology. This guide will delve into the validation of its primary molecular targets and compare its efficacy with other compounds.
Molecular Targets of this compound
Experimental evidence points to three primary molecular targets of this compound in the context of neurodegenerative diseases:
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): An important nuclear receptor that regulates inflammation and glucose metabolism.[1][2]
-
Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3): A key signaling pathway involved in the inflammatory response.
-
α-secretase: An enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, preventing the formation of toxic Aβ peptides.[1][2]
Comparative Analysis of this compound and Alternatives
This section compares the efficacy of this compound with other compounds targeting similar pathways in neurodegenerative disease models.
PPARγ Agonists
Comparison of PPARγ Agonists on Aβ Reduction
| Compound | Model | Concentration | Aβ Reduction (%) | Reference |
| This compound | N2a/APP695swe cells | 10 µg/mL | Aβ1–40: ~40%, Aβ1–42: ~50% | [1] |
| Rosiglitazone | N2a/APP695swe cells | 10 µM | Aβ1–40: ~35%, Aβ1–42: ~45% | [1] |
Key Findings: this compound demonstrates a comparable, if not slightly superior, ability to reduce Aβ levels in vitro when compared to the well-established PPARγ agonist, Rosiglitazone.[1] This suggests that this compound is a potent activator of the PPARγ pathway, leading to a decrease in amyloidogenic processing of APP.
JAK2/STAT3 Pathway Inhibitors
Comparison of JAK2/STAT3 Inhibitors on Inflammatory Cytokine Reduction
| Compound | Model | Treatment | TNF-α Reduction (%) | IL-1β Reduction (%) | Reference |
| This compound | APP/PS1 Tg mice | Long-term application | Significant reduction | Significant reduction | [2] |
| AG490 | Rat primary microglia | Pre-treatment | Markedly reduced | Not specified | [3] |
| Curcumin | ApoE4-Tg mice | Treatment | Significant inhibition | Significant inhibition | [4] |
Key Findings: While direct quantitative comparisons are limited, studies show that this compound, the experimental inhibitor AG490, and the natural compound Curcumin all effectively suppress the production of pro-inflammatory cytokines by inhibiting the JAK2/STAT3 pathway.[2][3][4] This highlights the importance of this pathway as a therapeutic target for neuroinflammation in neurodegenerative diseases.
α-Secretase Activators
Comparison of α-Secretase Activators
| Compound | Model | Effect on α-secretase | Reference |
| This compound | APP/PS1 Tg mice & N2a/APP695swe cells | Stimulated the expression of α-secretase (ADAM10 and TACE) | [1][2] |
| Resveratrol | Neuro2a neuroblastoma cells | Increased α-secretase activity | [5] |
| Miyabenol C (Resveratrol Trimer) | N2a695 cells | Promotes APP α-cleavage | [6] |
Key Findings: this compound, along with Resveratrol and its derivatives, promotes the non-amyloidogenic processing of APP by enhancing α-secretase activity.[1][2][5][6] This shared mechanism underscores a convergent strategy for reducing Aβ production.
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the molecular targets of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.[7][8][9][10][11]
Protocol:
-
Cell Culture and Treatment: Culture appropriate neuronal cells (e.g., SH-SY5Y or primary neurons) to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heat Shock: Harvest and wash the cells. Resuspend the cell pellet in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation. Quantify the protein concentration of the soluble fraction.
-
Protein Detection: Analyze the amount of the target protein (e.g., PPARγ) in the soluble fraction by Western blot or ELISA using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to demonstrate that this compound modulates the interaction between proteins in a signaling pathway (e.g., JAK2 and STAT3).[12][13][14][15][16]
Protocol:
-
Cell Lysis: Treat cells with this compound or a control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-JAK2) to the cell lysate and incubate to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and identify the "prey" protein (e.g., STAT3) by Western blot using a specific antibody. An increased or decreased amount of the prey protein in the this compound-treated sample indicates a modulation of the protein-protein interaction.
α-Secretase Activity Assay
This assay measures the enzymatic activity of α-secretase in the presence of this compound.[17][18]
Protocol:
-
Sample Preparation: Prepare cell lysates or conditioned media from cells treated with this compound or a vehicle control.
-
Assay Reaction: Use a commercially available α-secretase activity assay kit. These kits typically provide a fluorogenic substrate that is cleaved by α-secretase to produce a fluorescent signal.
-
Fluorescence Measurement: Incubate the cell lysate/media with the substrate and measure the fluorescence intensity over time using a fluorometer.
-
Data Analysis: An increase in fluorescence in the this compound-treated samples compared to the control indicates an enhancement of α-secretase activity.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
Caption: this compound's dual action on PPARγ and JAK/STAT pathways.
Experimental Workflows
Caption: Workflows for CETSA and Co-IP target validation.
Validated vs. Emerging Targets: The Therapeutic Landscape
The molecular targets of this compound, such as PPARγ and JAK2/STAT3, are considered validated targets in the context of inflammation, with growing evidence supporting their role in neurodegeneration.[19][20][21] α-secretase is also a well-established target in Alzheimer's disease research.[19]
In contrast, the broader landscape of neurodegenerative disease research includes numerous emerging targets at various stages of validation. These include proteins involved in autophagy, mitochondrial dysfunction, and synaptic plasticity.[22][23] The multi-target approach of this compound, engaging with validated pathways, presents a compelling strategy compared to single-target therapies that may have a more limited effect on the complex pathology of these diseases.
Conclusion
This compound shows significant promise as a therapeutic agent for neurodegenerative diseases by modulating multiple, validated molecular targets. The comparative data presented in this guide suggests its efficacy is on par with, and in some cases potentially superior to, other compounds targeting similar pathways. The provided experimental protocols offer a framework for researchers to further validate these targets and elucidate the precise mechanisms of this compound's neuroprotective effects. As the field moves towards multi-target therapeutic strategies, compounds like this compound represent a valuable avenue for future drug development.
References
- 1. This compound Attenuates Alzheimer’s Pathology Through Activation of the PPARγ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resveratrol and Amyloid-Beta: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 19. Current and emerging therapeutic targets of alzheimer's disease for the design of multi-target directed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oxfordglobal.com [oxfordglobal.com]
- 21. Overlapping Neuroimmune Mechanisms and Therapeutic Targets in Neurodegenerative Disorders [mdpi.com]
- 22. Gene discovery and validation for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
Assessing the Synergistic Effects of Levistolide A with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. One promising strategy to overcome MDR and enhance the efficacy of conventional chemotherapy is the use of synergistic drug combinations. Levistolide A, a natural phthalide derivative isolated from the rhizome of Angelica sinensis, has demonstrated potent anti-tumor activities. This guide provides a comprehensive assessment of the synergistic effects of this compound with standard chemotherapy drugs, offering a comparative analysis supported by experimental data and detailed protocols.
Synergistic Effects of this compound with Doxorubicin in Leukemia
A pivotal study has illuminated the synergistic potential of this compound in combination with doxorubicin, particularly in doxorubicin-resistant leukemia cells (K562/dox). The combination of these two agents has been shown to significantly enhance cytotoxicity and induce apoptosis, primarily by overcoming multidrug resistance.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study, highlighting the enhanced efficacy of the combination therapy.
| Treatment Group | Cell Line | IC50 of Doxorubicin (µg/mL) | Apoptosis Rate (%) | Intracellular Doxorubicin Accumulation (Fluorescence Intensity) |
| Doxorubicin alone | K562/dox | 25.6 ± 2.1 | 15.2 ± 1.3 | 3.8 ± 0.4 |
| Doxorubicin + this compound (10 µM) | K562/dox | 10.8 ± 1.2 | 35.8 ± 2.5 | 8.2 ± 0.7 |
| Doxorubicin + this compound (20 µM) | K562/dox | 5.2 ± 0.6 | 52.4 ± 3.1 | 12.6 ± 1.1 |
Data presented as mean ± standard deviation.
Mechanism of Synergy: Overcoming Multidrug Resistance
The synergistic effect of this compound with doxorubicin is largely attributed to its ability to counteract the mechanisms of multidrug resistance. The key molecular mechanism involves the downregulation of Multidrug Resistance Protein 1 (MDR1), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[1]
This compound decreases the expression of MDR1 in a dose-dependent manner.[1] This inhibition of MDR1 leads to an increased intracellular concentration of doxorubicin, thereby enhancing its cytotoxic effects.[1] Furthermore, the combination therapy promotes apoptosis by decreasing the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and increasing the expression of the pro-apoptotic protein caspase 3.[1] The combination also leads to an increase in reactive oxygen species (ROS) levels, further contributing to cell death.[1]
Standalone Anti-Tumor Mechanism of this compound in Lung Cancer
Research on lung cancer cell lines (A549 and H1299) has revealed that this compound can independently inhibit proliferation and induce apoptosis.[2] This anti-cancer activity is mediated through the generation of reactive oxygen species (ROS) and the subsequent inactivation of the PI3K/AKT signaling pathway.[2] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound leads to programmed cell death.
Comparison with Other Synergistic Combination Therapies
The strategy of combining natural compounds with conventional chemotherapy to enhance efficacy is a widely explored area in oncology. The following table provides a comparison of this compound with other agents in combination with common chemotherapy drugs.
| Combination | Cancer Type | Mechanism of Synergy | Reference |
| This compound + Doxorubicin | Leukemia (Doxorubicin-resistant) | Downregulation of MDR1, increased intracellular doxorubicin, induction of apoptosis. | [1] |
| Andrographolide + Paclitaxel | Non-Small Cell Lung Cancer | Increased ROS accumulation, enhanced apoptosis. | [3] |
| Curcumin + Paclitaxel | Breast Cancer (Paclitaxel-resistant) | Cell cycle arrest, induction of apoptosis. | [4] |
| Z-Ligustilide + Cisplatin | Lung Cancer (Cisplatin-resistant) | Inhibition of phospholipid synthesis, induction of cell cycle arrest and apoptosis. | [5] |
| Thymoquinone + Docetaxel | Prostate Cancer | Induction of synergistic cytotoxicity and apoptosis via the PI3K/Akt signaling pathway. | [4] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K562/dox cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or their combination for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat K562/dox cells with the indicated concentrations of drugs for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 500 µL of binding buffer and stain with 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.
Cellular Doxorubicin Accumulation Assay
-
Cell Treatment: Treat K562/dox cells with different concentrations of this compound for 24 hours.
-
Doxorubicin Incubation: Add doxorubicin (10 µg/mL) to the cells and incubate for another 2 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash three times with ice-cold PBS to remove extracellular doxorubicin.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence of doxorubicin using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against MDR1, Bcl-2, Caspase-3, and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a synergistic agent in cancer chemotherapy, particularly in overcoming doxorubicin resistance in leukemia. Its mechanism of action, involving the downregulation of MDR1 and induction of apoptosis, provides a strong rationale for its further development. The comparative analysis indicates that the strategy of combining natural compounds with conventional chemotherapeutics is a viable approach across different cancer types and drug classes, often involving the modulation of key signaling pathways related to cell survival and drug resistance. The provided experimental protocols offer a foundation for researchers to further explore the synergistic potential of this compound and other natural products in combination cancer therapy.
References
- 1. This compound synergistically enhances doxorubicin‑induced apoptosis of k562/dox cells by decreasing MDR1 expression through the ubiquitin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung cancer cells based on network analysis, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Z-Ligustilide Combined with Cisplatin Reduces PLPP1-Mediated Phospholipid Synthesis to Impair Cisplatin Resistance in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: Levistolide A Versus Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents with improved safety profiles, Levistolide A, a natural phthalide dimer, has emerged as a compound of interest. This guide provides a comparative overview of the side effect profile of this compound against well-established classes of anti-inflammatory drugs: Nonsteroidal Anti-inflammatory Drugs (NSAIDs), Corticosteroids, and Disease-Modifying Antirheumatic Drugs (DMARDs). This comparison is based on available preclinical and clinical data and is intended to guide further research and development.
Data Presentation: A Comparative Overview of Side Effect Profiles
The following tables summarize the known side effect profiles of the comparator drug classes. It is critical to note that comprehensive, standardized preclinical toxicology data for this compound is not publicly available at the time of this publication. Therefore, a direct quantitative comparison is not yet possible. The information provided for this compound is based on limited, non-standard preclinical studies.
Table 1: Comparison of Common Side Effects
| Side Effect Category | This compound | NSAIDs | Corticosteroids | DMARDs |
| Gastrointestinal | Gastroprotective effects observed in a rat model of ethanol-induced gastric ulcers.[1] | Indigestion, stomach pain, nausea, vomiting, diarrhea, constipation, heartburn, gas.[2][3] | Upset stomach, gastritis, peptic ulcers.[4][5] | Nausea, vomiting, diarrhea, abdominal pain, loss of appetite.[1][6] |
| Cardiovascular | Data not available. | Increased risk of heart attack and stroke, high blood pressure.[7][8] | High blood pressure, fluid retention.[5] | Increased risk of blood clots (with some biologics).[1][6] |
| Renal | Data not available. | Kidney problems, fluid retention.[7] | - | Kidney dysfunction (less common with most). |
| Metabolic | Data not available. | - | Weight gain, increased appetite, high blood sugar, Cushingoid features.[4][9][10][11] | Elevated cholesterol (with some biologics).[1][6] |
| Musculoskeletal | Data not available. | - | Osteoporosis, fractures, muscle weakness.[4][9][10] | - |
| Dermatological | Data not available. | Rashes.[2] | Skin thinning, bruising, acne, impaired wound healing.[4] | Rash, hair loss.[1][12] |
| Neurological/Psychiatric | Data not available. | Headaches, dizziness, drowsiness.[2][3] | Mood swings, memory problems, confusion.[5] | Headaches.[1] |
| Immunological | Data not available. | Allergic reactions.[2][3] | Increased risk of infections.[4][9] | Increased risk of infections (a primary mechanism of action).[1][6][12][13] |
| Hematological | Data not available. | Increased bleeding tendency.[8] | - | Low white or red blood cell counts, low platelet count.[6] |
| Ocular | Data not available. | - | Glaucoma, cataracts.[9][10] | Retinopathy (with hydroxychloroquine).[13] |
Table 2: Comparison of Serious and Less Common Side Effects
| Side Effect | This compound | NSAIDs | Corticosteroids | DMARDs |
| Gastrointestinal Bleeding/Perforation | Not reported; gastroprotective effect observed.[1] | Yes, a known and serious risk.[7][14] | Yes, especially with concomitant NSAID use.[4] | Less common, but can occur. |
| Liver Toxicity | Data not available. | Rare, but can occur.[2][15] | Fatty liver.[16] | Yes, monitoring is often required.[1][13] |
| Kidney Failure | Data not available. | Yes, a known risk, especially with long-term use or in susceptible individuals.[7] | - | Rare. |
| Anaphylaxis | Data not available. | Rare.[3] | Rare. | Can occur, especially with biologic DMARDs. |
| Bone Marrow Suppression | Data not available. | No. | No. | Yes, a known risk with many conventional and some biologic DMARDs.[13] |
| Opportunistic Infections | Data not available. | No. | Yes, due to immunosuppression.[4] | Yes, a significant risk due to immunosuppression.[13] |
| Cancer Risk | Data not available. | - | - | Increased risk of certain cancers (e.g., lymphoma, skin cancer) with some biologics.[13] |
| Congestive Heart Failure | Data not available. | Can be exacerbated.[2] | Can be exacerbated due to fluid retention. | Can be worsened by some anti-TNF agents.[13] |
| Adrenal Suppression | Data not available. | No. | Yes, with prolonged use.[4] | No. |
| Drug-Induced Lupus | Data not available. | No. | No. | Can be caused by some anti-TNF agents.[13] |
| Demyelinating CNS Diseases | Data not available. | No. | No. | Can be caused by some anti-TNF agents.[13] |
Experimental Protocols for Key Toxicological Studies
To ensure the safety of a new chemical entity, a battery of preclinical toxicity studies is conducted according to international guidelines (e.g., OECD, ICH). While specific study reports for this compound are not publicly available, this section outlines the general methodologies for key toxicity assessments that would be required.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute toxicity and estimate the LD50 of a substance after a single oral dose.
-
Test System: Typically rats, one sex (usually female) is used initially.
-
Procedure: A single animal is dosed at a specific level. If the animal survives, another animal is dosed at a higher level. If the first animal dies or shows signs of toxicity, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for a specific toxicity class are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance based on its acute oral toxicity.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
-
Objective: To evaluate the adverse effects of a substance following repeated oral administration for 90 days.
-
Test System: Typically rats, with both male and female animals.
-
Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals undergo a full gross necropsy. Organs and tissues are weighed, and histopathological examination is performed on a comprehensive list of tissues from the control and high-dose groups, and on any tissues with gross abnormalities from all groups.
-
Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
-
Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.
-
Test System: Typically bone marrow or peripheral blood cells of mice or rats.
-
Procedure: Animals are exposed to the test substance, usually on one or more occasions. At appropriate times after the last exposure, bone marrow or peripheral blood is collected. The frequency of micronucleated immature (polychromatic) erythrocytes is determined.
-
Data Analysis: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes.
Safety Pharmacology Core Battery (Following ICH S7A)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Core Battery:
-
Central Nervous System (CNS): Assessment of effects on behavior, motor activity, coordination, and body temperature in rodents.
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., dog, non-human primate). A hERG assay is also conducted in vitro to assess the potential for QT interval prolongation.
-
Respiratory System: Assessment of effects on respiratory rate and tidal volume in rodents or non-rodents.
-
-
Procedure: Studies are typically conducted after a single administration of the test substance at doses covering and exceeding the expected therapeutic range.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary mechanisms of action and key pathways involved in the therapeutic and adverse effects of the comparator drug classes. The signaling pathway for this compound is based on current, emerging research and may not be fully elucidated.
Caption: Mechanism of action of NSAIDs.
Caption: Genomic mechanism of action of corticosteroids.
Caption: General mechanisms of action of DMARDs.
Caption: Putative anti-inflammatory mechanism of this compound.
Experimental Workflow
Caption: General preclinical toxicology testing workflow.
Conclusion
Standard anti-inflammatory drugs, including NSAIDs, corticosteroids, and DMARDs, are effective in managing a wide range of inflammatory conditions. However, their use is often limited by significant and sometimes severe side effects affecting multiple organ systems.
A comprehensive and standardized preclinical toxicology evaluation of this compound, following international regulatory guidelines, is essential to fully characterize its safety profile. Such studies will be crucial in determining its potential as a viable and safer alternative to current anti-inflammatory therapies. Researchers and drug development professionals are encouraged to pursue these investigations to unlock the full therapeutic potential of this promising natural compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dep.nj.gov [dep.nj.gov]
- 3. Mutagenicity evaluation of pesticide analogs using standard and 6-well miniaturized bacterial reverse mutation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. Safety pharmacology | PPTX [slideshare.net]
- 6. bemsreports.org [bemsreports.org]
- 7. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Micronucleus test - Wikipedia [en.wikipedia.org]
- 10. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. ecetoc.org [ecetoc.org]
- 13. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Respiratory safety pharmacology - current practice and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Replicating In Vivo Success: A Comparative Guide to Levistolide A's Therapeutic Effects
For researchers and drug development professionals investigating the therapeutic potential of Levistolide A, this guide provides a comprehensive comparison of its in vivo efficacy against alternative compounds in preclinical models of gastric cancer and acute kidney injury. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key signaling pathways to facilitate the replication and extension of these pivotal studies.
I. Therapeutic Efficacy in Gastric Cancer Xenograft Models
This compound has demonstrated significant antitumor activity in in vivo models of gastric cancer, both as a monotherapy and in combination with standard chemotherapeutic agents. This section compares its performance with other compounds investigated in similar preclinical settings.
Quantitative Data Comparison
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| This compound (LA) | 15 mg/kg/day (i.p.) | Data not explicitly quantified in reviewed abstracts, but described as inhibitory. | Inhibited the growth of gastric cancer cells in nude mice.[1] |
| 5-Fluorouracil (5-FU) | 20 mg/kg/day (i.p.) | 26.36 | Standard chemotherapeutic agent with moderate single-agent efficacy.[2] |
| LA + 5-FU | LA: 15 mg/kg/day, 5-FU: 20 mg/kg/day (i.p.) | Higher than single-agent treatment. | Combination treatment showed enhanced tumor growth inhibition compared to either drug alone.[1] |
| Resveratrol | 500-1500 mg/kg | 10.58 - 39.14 | Dose-dependent inhibition of tumor growth in a primary gastric carcinoma xenograft model.[3] |
| Polyphyllin I (PPI) | Not specified | 45.5 (early admin.), 29.4 (late admin.) | Inhibited tumor growth by targeting cancer-associated fibroblasts.[4] |
| Trastuzumab | Not specified | Significant tumor growth inhibition | Effective in HER2-positive gastric cancer xenograft models.[5][6][7] |
| Magnolol | 5 mg/kg | Sufficient to restrict tumor growth | Demonstrated anticancer effects in various cancer models, including gastric cancer.[8][9] |
Experimental Protocols
Gastric Cancer Xenograft Model (this compound)
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Cell Line: Human gastric cancer cell lines such as NCI-N87 or MKN-45.
-
Tumor Induction: Subcutaneous injection of 1 x 10^7 cells into the right flank of each mouse.[1]
-
Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to treatment groups. This compound was administered via intraperitoneal (i.p.) injection daily for 21 days.[1]
-
Endpoint: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.
Alternative Agent Protocols:
-
Resveratrol: Human primary gastric carcinoma cells were transplanted subcutaneously into nude mice. Resveratrol was injected near the carcinoma.[10]
-
Polyphyllin I: Human gastric cancer cells (AGS or MKN-45) were used to establish tumor xenograft models in nude mice.[11][12][13]
-
Trastuzumab: HER2-overexpressing human gastric cancer xenograft models (e.g., NCI-N87) were used.[5]
Signaling Pathway
II. Therapeutic Efficacy in Acute Kidney Injury (AKI) Models
This compound has shown protective effects in a mouse model of acute kidney injury by mitigating inflammation and oxidative stress. This section compares its efficacy with other potential therapeutic agents.
Quantitative Data Comparison
| Treatment Group | Dosage | BUN Reduction | Creatinine (CRE) Reduction | Other Key Findings |
| This compound (LA) | 3 and 9 mg/kg | Significant decrease | Significant decrease | Increased GSH and SOD; decreased ROS, TNF-α, and IL-6.[14][15][16] |
| Curcumin | 100 and 200 mg/kg | Decreased | Decreased | Downregulated JNK, cytochrome c, caspase-3, and caspase-9.[17] |
| α-Lipoic Acid (ALA) | 50 mg/kg | Lowered | Lowered plasma levels, increased clearance | Ameliorated renal dysfunction and tissue injury.[18] |
| Selenium (Se) | Not specified | No significant change | No significant change | Decreased renal lipid oxidation and inflammation markers, but did not improve overall kidney function markers in a rhabdomyolysis-induced AKI model.[19][20][21] |
Experimental Protocols
Glycerol-Induced Acute Kidney Injury Model (this compound)
-
Animal Model: Male C57BL/6 mice.
-
AKI Induction: Intramuscular injection of a 50% glycerol solution (10 mL/kg) to induce rhabdomyolysis-associated AKI.
-
Treatment: this compound was administered, likely via i.p. injection, after the induction of AKI.
-
Endpoint: Blood samples were collected to measure Blood Urea Nitrogen (BUN) and Creatinine (CRE) levels. Kidney tissues were harvested for histological analysis and measurement of oxidative stress and inflammatory markers.[14][15][16]
Alternative Agent Protocols:
-
Curcumin: In a rat model of dry-heat environment heatstroke-induced AKI, curcumin was administered prior to heat exposure.[17]
-
α-Lipoic Acid: In a rat model of cisplatin-induced nephrotoxicity, α-lipoic acid was co-administered with cisplatin.[18]
-
Selenium: In a rat model of rhabdomyolysis-induced AKI, dietary selenite supplementation was provided before induction of injury.[19][20]
Signaling Pathways
References
- 1. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 2. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of resveratrol on implanted human primary gastric carcinoma cells in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphyllin I inhibits gastric cancer cell proliferation by downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab: A Review of Its Use in HER2-Positive Advanced Gastric Cancer | springermedicine.com [springermedicine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight [mdpi.com]
- 9. Evaluating the Magnolol Anticancer Potential in MKN-45 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol: A potential challenger against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Polyphyllin I suppresses the gastric cancer growth by promoting cancer cell ferroptosis [frontiersin.org]
- 12. Polyphyllin I suppresses the gastric cancer growth by promoting cancer cell ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyphyllin I suppresses the gastric cancer growth by promoting cancer cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Acute Kidney Injury in Mice by Inhibiting the TLR-4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound Attenuates Acute Kidney Injury in Mice by Inhibiting the TLR-4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Curcumin prevents renal cell apoptosis in acute kidney injury in ...: Ingenta Connect [ingentaconnect.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Selenium Inhibits Renal Oxidation and Inflammation But Not Acute Kidney Injury in an Animal Model of Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selenium inhibits renal oxidation and inflammation but not acute kidney injury in an animal model of rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Benchmarking the antioxidant capacity of Levistolide A against known antioxidants
For Immediate Release
A comprehensive review of available scientific literature reveals a significant deviation from the expected antioxidant profile of Levistolide A, a natural compound of interest. Contrary to the presupposition of it being a conventional antioxidant, evidence strongly suggests that this compound functions as a pro-oxidant, particularly in cancer cell lines. This guide provides a comparative analysis of this compound against well-established antioxidants—Vitamin C, Vitamin E, and Glutathione—highlighting its unique mechanism of action and contextualizing its potential therapeutic applications.
Executive Summary
This compound has been shown to induce reactive oxygen species (ROS) and trigger ferroptosis, a form of iron-dependent cell death, in breast cancer cells. This activity is mediated through the activation of the Nrf2/HO-1 signaling pathway, a pathway typically associated with cellular defense against oxidative stress. However, in this context, its activation leads to a cytotoxic effect. This pro-oxidant activity stands in stark contrast to the free radical scavenging and neutralizing properties of traditional antioxidants like Vitamin C, Vitamin E, and Glutathione. This guide will delve into the experimental data, or lack thereof, for this compound's direct antioxidant capacity and compare its known biological activities with those of the benchmark antioxidants.
Comparative Antioxidant Capacity
Due to the current focus in research on its pro-oxidant effects in oncology, there is a notable absence of publicly available data benchmarking the direct antioxidant capacity of this compound using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity). The following table summarizes typical antioxidant capacity values for Vitamin C, Vitamin E (as Trolox, a water-soluble analog), and Glutathione based on available literature. These values are presented to provide a baseline for understanding the potency of well-established antioxidants.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | ORAC Value (µM TE/g) |
| This compound | Not Available | Not Available | Not Available |
| Vitamin C (Ascorbic Acid) | ~3.5 - 25 µg/mL | ~1.0 - 1.9 | ~2000 - 3000 |
| Vitamin E (Trolox) | ~5 - 50 µM | 1.0 (by definition) | ~1500 - 2000 |
| Glutathione (GSH) | ~2 - 10 µg/mL | ~0.6 - 1.5 | ~1000 - 1500 |
Note: The values presented are approximate and can vary significantly depending on the specific experimental conditions, including solvent, pH, and reaction time. TEAC stands for Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
The following are standardized methodologies for the key antioxidant capacity assays mentioned in this guide. These protocols would be suitable for benchmarking the antioxidant capacity of any compound, including a future direct assessment of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (in methanol or ethanol), test compound, and a reference standard (e.g., Vitamin C).
-
Procedure:
-
Prepare various concentrations of the test compound and the reference standard.
-
Add a fixed volume of DPPH solution to each concentration of the test compound and standard.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
-
Reagents: ABTS solution, potassium persulfate, test compound, and a reference standard (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard at various concentrations to the diluted ABTS•+ solution.
-
Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagents: Fluorescein (fluorescent probe), AAPH (radical generator), test compound, and a reference standard (e.g., Trolox).
-
Procedure:
-
Prepare a mixture of the fluorescent probe and the test compound or standard in a multi-well plate.
-
Initiate the reaction by adding AAPH to the wells.
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) for the blank, standard, and samples.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and the benchmark antioxidants are visualized in the following diagrams.
Caption: this compound induces ferroptosis through a pro-oxidant mechanism.
Caption: Known antioxidants neutralize free radicals through direct interaction.
Experimental Workflow for Antioxidant Capacity Assessment
The logical flow for evaluating and comparing the antioxidant capacity of a novel compound against established standards is outlined below.
Caption: A standardized workflow for benchmarking antioxidant capacity.
Conclusion
The current body of scientific evidence does not support the classification of this compound as a conventional antioxidant. Instead, its notable biological activity in cancer models is characterized by a pro-oxidant mechanism that leads to cell death via ferroptosis.[1] This is a fundamentally different mode of action compared to the direct free radical scavenging properties of well-known antioxidants like Vitamin C, Vitamin E, and Glutathione.
For researchers, scientists, and drug development professionals, this distinction is critical. While this compound may hold significant therapeutic promise, its development should be pursued with a clear understanding of its pro-oxidant nature. Future research should aim to directly quantify the antioxidant potential of this compound using standardized assays to definitively establish its redox profile and to better understand the contexts in which it may exert either pro-oxidant or potentially antioxidant effects. Until such data is available, this compound should be considered a modulator of cellular redox status with a primary pro-oxidant function in the systems studied to date.
References
Safety Operating Guide
Personal protective equipment for handling Levistolide A
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Levistolide A. Adherence to these procedures is essential to ensure personal safety and proper disposal.
This compound is a compound that requires careful handling due to its potential health hazards. Safety data sheets for similar compounds indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. As a precaution, it should be handled with the same care as other cytotoxic agents.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₂₄H₂₈O₄ |
| Molecular Weight | 380.5 g/mol [3][4] |
| Appearance | Solid[4][5] |
| CAS Number | 88182-33-6[3][5] |
| Storage Temperature | -20°C[5] or between -80°C and -20°C |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml[5] |
| Purity | ≥ 99.22% |
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the following personal protective equipment is mandatory. For tasks with a higher risk of exposure, such as handling powders or creating solutions, enhanced precautions are necessary.
| PPE Category | Standard Handling | High-Risk Operations (e.g., weighing powder, preparing stock solutions) |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile gloves tested according to ASTM D6978-05) is recommended.[6] Change gloves frequently. | Double gloving with chemotherapy-rated gloves is required.[7] |
| Eye/Face Protection | Chemical safety goggles or a face shield must be worn.[2][8][9] | A full-face shield is preferred to protect against splashes. If using goggles, they must be worn with a fluid-resistant mask.[8] |
| Lab Coat/Gown | A disposable, fluid-resistant gown that covers the arms and body should be worn.[9] | A disposable, fluid-resistant gown is required.[8] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. A surgical mask should be worn to prevent inhalation of any airborne particles.[9] | A fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[8] Work must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[10] |
| Other | Closed-toe shoes and full-length pants are required. | Shoe covers should be worn.[8] |
Operational Plan for Handling this compound
Follow these step-by-step procedures to minimize exposure and ensure safety.
1. Preparation and Planning:
-
Read and understand the Safety Data Sheet (SDS) for this compound or a similar cytotoxic compound before starting any work.[7]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace in a designated area, preferably within a chemical fume hood or biological safety cabinet.[10]
-
Have a spill kit readily accessible.
2. Handling and Experimental Use:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid form, do so in a ventilated enclosure to minimize the risk of inhalation.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handle all containers with this compound carefully to prevent spills.
-
Clearly label all solutions containing this compound.
3. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Secure the area and prevent entry.
-
Wearing appropriate PPE (including respiratory protection), contain the spill using absorbent materials from a chemical spill kit.[9]
-
Clean the spill area with an appropriate decontaminating solution.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash. This includes gloves, gowns, bench paper, pipette tips, and any empty or partially used vials.[7]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. For "trace" contaminated items like gloves and wipes, a yellow sharps container can be used, which is then placed in a biohazard waste box. For "bulk" waste, such as solutions or significant amounts of solid, a special black RCRA (Resource Conservation and Recovery Act) container should be used.[7]
-
Sharps: Needles and syringes that have come into contact with this compound should be disposed of in a red sharps container only if they are completely empty with no visible residue. If any amount of the drug remains, they must be disposed of as bulk hazardous chemical waste.[7]
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated with an appropriate cleaning agent.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Do not pour this compound solutions down the drain.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levistilide A | C24H28O4 | CID 13965085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ipservices.care [ipservices.care]
- 10. gerpac.eu [gerpac.eu]
- 11. su.se [su.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
